molecular formula C10H17N3O5S B1431839 N-(3,4-dimethoxyphenyl)guanidine metanesulfonate CAS No. 1351651-87-0

N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Cat. No.: B1431839
CAS No.: 1351651-87-0
M. Wt: 291.33 g/mol
InChI Key: YRZONNQCOJAYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is a useful research compound. Its molecular formula is C10H17N3O5S and its molecular weight is 291.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)guanidine metanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)guanidine metanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)guanidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.CH4O3S/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZONNQCOJAYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C(N)N)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Targets of Dimethoxyphenyl Guanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethoxyphenyl guanidine compounds represent a class of synthetic molecules with significant therapeutic potential, primarily attributed to their interactions with key proteins in the central nervous system. This technical guide provides a comprehensive overview of the known and potential biological targets of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing current literature, this document delves into the pharmacology, structure-activity relationships, and experimental methodologies used to characterize the interactions of dimethoxyphenyl guanidines with their targets. The primary focus is on their roles as modulators of sigma receptors, NMDA receptors, and acid-sensing ion channels, with an exploration of their potential impact on voltage-gated sodium channels. This guide aims to elucidate the mechanistic underpinnings of their biological effects and to provide a framework for future research and development in this promising area of medicinal chemistry.

Introduction: The Versatility of the Guanidinium Scaffold

The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry.[1] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong electrostatic and hydrogen bonding interactions with biological macromolecules.[1] This inherent property has led to the development of numerous guanidine-containing drugs with a wide array of therapeutic applications.

Dimethoxyphenyl guanidine compounds, a specific subset of this larger family, have garnered considerable interest due to their demonstrated activity in preclinical models of neurological disorders. The presence of the dimethoxyphenyl moieties significantly influences the lipophilicity, electronic distribution, and steric profile of the molecule, thereby modulating its affinity and selectivity for various biological targets. This guide will systematically explore the key molecular targets of these compounds, providing insights into their mechanisms of action and the experimental approaches required for their characterization.

Primary Biological Targets and Mechanisms of Action

The biological activity of dimethoxyphenyl guanidine compounds is primarily attributed to their interaction with a select group of ion channels and receptors within the central nervous system. The following sections detail these interactions, drawing on data from closely related analogs where specific data for dimethoxyphenyl derivatives is limited.

Sigma Receptors (σ1 and σ2): Modulators of Cellular Stress and Neuroprotection

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique intracellular proteins with crucial roles in cellular homeostasis.[2] Diarylguanidines, including the prototypical compound 1,3-di-o-tolylguanidine (DTG), are well-established sigma receptor ligands.[3] Given the structural similarity, dimethoxyphenyl guanidines are predicted to exhibit significant affinity for these receptors.

  • Sigma-1 Receptor (σ1R): The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2] It plays a critical role in regulating intracellular calcium signaling, mitigating ER stress, and promoting cell survival.[4] Agonism at the σ1R by compounds like DTG has been shown to be neuroprotective in models of ischemic stroke.[5]

  • Sigma-2 Receptor (σ2R): The σ2R is also implicated in cell signaling and is often overexpressed in proliferating cancer cells. DTG binds to both σ1 and σ2 receptors with high affinity.[6]

Quantitative Insights:

While specific binding affinities for dimethoxyphenyl guanidines are not widely published, data for the structurally similar DTG provide a valuable benchmark.

CompoundTargetBinding Affinity (Ki)Reference
1,3-di-o-tolylguanidine (DTG)σ1 Receptor69 nM[6]
1,3-di-o-tolylguanidine (DTG)σ2 Receptor21 nM[6]

Signaling Pathway:

Activation of the σ1R by an agonist, such as a dimethoxyphenyl guanidine, is thought to trigger its dissociation from the binding immunoglobulin protein (BiP) chaperone, allowing it to modulate the activity of various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby influencing calcium homeostasis and downstream signaling cascades that promote neuronal survival.

sigma1_pathway DMPG Dimethoxyphenyl Guanidine (Agonist) Sigma1R_BiP σ1R-BiP Complex (Inactive) DMPG->Sigma1R_BiP Binds Sigma1R σ1R (Active) Sigma1R_BiP->Sigma1R BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Neuroprotection Neuroprotection & Cell Survival Ca_release->Neuroprotection

Figure 1: Simplified signaling pathway of σ1 receptor activation by a dimethoxyphenyl guanidine agonist.

NMDA Receptors: Non-Competitive Antagonism at the Ion Channel Pore

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a critical role in excitatory neurotransmission and synaptic plasticity.[7] Overactivation of NMDA receptors leads to excitotoxicity, a key pathological process in neurodegenerative diseases.[8] Diarylguanidines have been identified as non-competitive antagonists of the NMDA receptor, binding to a site within the ion channel pore, distinct from the glutamate and glycine binding sites.[6][9]

Structure-activity relationship (SAR) studies have demonstrated that modifications to the aryl rings and the guanidine nitrogen can modulate the affinity and selectivity for the NMDA receptor over sigma receptors.[6] This suggests that dimethoxyphenyl guanidines could be potent and selective NMDA receptor antagonists.

Quantitative Insights:

While specific data for dimethoxyphenyl guanidines is pending, studies on related diarylguanidines have yielded compounds with high affinity for the NMDA receptor ion channel site.

CompoundTargetActivity (IC50)Reference
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA Receptor Ion Channel36 nM[6]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineSigma Receptors2540 nM[6]

Mechanism of Action:

Dimethoxyphenyl guanidines, acting as uncompetitive antagonists, are thought to enter the NMDA receptor channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). They then bind to a site within the pore, physically occluding the passage of ions such as Ca2+ and Na+. This "use-dependent" block is a desirable property for therapeutic agents, as it preferentially targets overactive channels.

nmda_antagonism cluster_receptor NMDA Receptor Glutamate_site Glutamate Binding Site Channel_pore Ion Channel Pore Glutamate_site->Channel_pore Opens Glycine_site Glycine/D-Serine Binding Site Glycine_site->Channel_pore Opens Ion_flow Ca²⁺, Na⁺ Influx Channel_pore->Ion_flow DMPG_site DMPG Binding Site DMPG_site->Ion_flow Blocks Glutamate Glutamate Glutamate->Glutamate_site Glycine Glycine Glycine->Glycine_site DMPG Dimethoxyphenyl Guanidine DMPG->DMPG_site Binds Block Channel Block

Figure 2: Mechanism of non-competitive antagonism of the NMDA receptor by dimethoxyphenyl guanidine.

Acid-Sensing Ion Channels (ASICs): Modulation of Gating Properties

Acid-sensing ion channels (ASICs) are proton-gated cation channels that are activated by a drop in extracellular pH.[10] They are involved in a variety of physiological and pathological processes, including pain sensation, fear, and ischemic neuronal injury.[11] Guanidine-containing compounds have been shown to modulate the activity of ASICs.[12] For example, the compound 2-guanidine-4-methylquinazoline (GMQ) can potentiate ASIC3 currents.[13] Given the presence of the guanidinium group, dimethoxyphenyl guanidines are potential modulators of ASIC function.

The interaction of guanidine compounds with ASICs can be complex, leading to either potentiation or inhibition of channel activity depending on the specific compound and ASIC subtype.[13] This suggests that the dimethoxyphenyl substituents will play a crucial role in determining the precise modulatory effect.

Voltage-Gated Sodium Channels: A Potential Target for Anticonvulsant Activity

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[14] Blockade of these channels is a key mechanism of action for many anticonvulsant and local anesthetic drugs.[15] Guanidinium toxins, such as saxitoxin and tetrodotoxin, are potent VGSC blockers.[16] While structurally distinct, synthetic guanidine derivatives have also been investigated for their ability to modulate VGSC function. The lipophilic nature of the dimethoxyphenyl groups could facilitate the interaction of the guanidinium moiety with the channel pore, potentially leading to a blocking effect.

Experimental Workflows for Target Validation

The characterization of the interaction between dimethoxyphenyl guanidine compounds and their biological targets requires a suite of well-established experimental techniques. The following sections provide an overview of the key methodologies.

Radioligand Binding Assays for Sigma Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissue or cells expressing the sigma receptor of interest (e.g., guinea pig brain for σ1) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1 or [3H]DTG for σ1/σ2), and varying concentrations of the unlabeled dimethoxyphenyl guanidine compound.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the dimethoxyphenyl guanidine compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

binding_assay_workflow start Start membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with Radioligand & DMPG membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis end End analysis->end

Figure 3: Workflow for a radioligand binding assay to determine the affinity of dimethoxyphenyl guanidines for sigma receptors.

Electrophysiological Assessment of NMDA Receptor and Ion Channel Modulation

Patch-clamp electrophysiology is a powerful technique to study the function of ion channels and the effects of modulatory compounds in real-time.[17]

Step-by-Step Protocol for NMDA Receptor Antagonism:

  • Cell Preparation: Culture neurons or cell lines expressing NMDA receptors on glass coverslips.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance "gigaseal" with the cell membrane. Establish a whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to study inward currents.

  • NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA and a co-agonist (glycine or D-serine) to elicit an inward current.

  • Application of Dimethoxyphenyl Guanidine: Apply the dimethoxyphenyl guanidine compound to the perfusion solution and record the change in the NMDA-evoked current.

  • Data Analysis: Measure the reduction in the peak current amplitude to determine the extent of channel block. Construct a concentration-response curve to calculate the IC50 value.

A similar protocol can be adapted to study the effects on ASICs (by activating with an acidic solution) and voltage-gated sodium channels (by activating with a voltage step protocol).[18]

electrophysiology_workflow start Start cell_prep Cell Preparation on Coverslip start->cell_prep patch_clamp Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp voltage_clamp Voltage Clamp at Holding Potential patch_clamp->voltage_clamp channel_activation Activate Target Channel (e.g., NMDA application) voltage_clamp->channel_activation compound_application Apply Dimethoxyphenyl Guanidine channel_activation->compound_application record_current Record Change in Ionic Current compound_application->record_current data_analysis Data Analysis (IC50) record_current->data_analysis end End data_analysis->end

Figure 4: General workflow for electrophysiological characterization of ion channel modulation by dimethoxyphenyl guanidines.

Synthesis of Dimethoxyphenyl Guanidine Compounds

The synthesis of diarylguanidines can be achieved through several established methods. A common approach involves the reaction of a corresponding aniline with a thiourea derivative in the presence of a coupling agent.

General Synthetic Scheme:

A prevalent method for synthesizing 1,3-diphenylguanidine involves the reaction of aniline with carbon disulfide to form thiocarbanilide, which is then desulfurized in the presence of a base and a metal catalyst.[19][20] A similar approach can be adapted for the synthesis of dimethoxyphenyl guanidines, starting from the corresponding dimethoxyaniline.

Conclusion and Future Directions

Dimethoxyphenyl guanidine compounds are a promising class of molecules with the potential to modulate several key biological targets implicated in neurological and psychiatric disorders. Their likely interactions with sigma receptors, NMDA receptors, and ASICs provide a strong rationale for their further investigation as neuroprotective, anticonvulsant, and analgesic agents.

Future research should focus on:

  • Synthesizing and screening a library of dimethoxyphenyl guanidine derivatives to establish a clear structure-activity relationship for each target.

  • Determining the specific binding affinities (Ki) and functional potencies (IC50/EC50) of these compounds at human recombinant receptors and channels.

  • Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models of neurological diseases.

  • Investigating the downstream signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

By systematically exploring the rich pharmacology of dimethoxyphenyl guanidines, the scientific community can unlock their full therapeutic potential for the benefit of patients with debilitating neurological conditions.

References

  • Weber, E., Sonders, M., Quarum, M., McLean, S., Pou, S., & Keana, J. F. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences of the United States of America, 83(22), 8784–8788. [Link]

  • Boyce, S., Li, C. S., Schiller, E., & Cordi, A. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(22), 4275–4280. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Trends in Pharmacological Sciences, 30(12), 644–652. [Link]

  • Grovender, E. A., & Narayanan, S. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Physiology, 12, 706915. [Link]

  • Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a. Current Opinion in Neurobiology, 23(3), 303–309. [Link]

  • Wikipedia contributors. (2023, December 29). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

  • Ajmo, C. T., Jr, Leonardo, C. C., Pennypacker, K. R., & Cuevas, J. (2006). The sigma-1 receptor agonist 1,3-di-o-tolylguanidine provides neuroprotection in a rat model of stroke. European Journal of Pharmacology, 538(1-3), 56–62. [Link]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610. [Link]

  • Wiese, M., D'Hooge, R., & De Deyn, P. P. (2017). Guanidinium Toxins and Their Interactions With Voltage-Gated Sodium Ion Channels. Marine drugs, 15(10), 308. [Link]

  • Li, W. G., Xu, T. L., & Duan, B. (2013). Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential. Acta pharmacologica Sinica, 34(1), 26–35. [Link]

  • Wikipedia contributors. (2023, November 28). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

  • Google Patents. (n.d.). US1422506A - Process of making diphenylguanidine.
  • El-Hassar, L., & Tyzio, R. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in molecular biology (Clifton, N.J.), 1683, 137–152. [Link]

  • Wikipedia contributors. (2024, January 19). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

  • Chen, J., & Zhang, C. (2021). Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives. Molecules (Basel, Switzerland), 26(16), 4937. [Link]

  • Iacobucci, G. J., & Popescu, G. K. (2017). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Journal of neurochemistry, 143(6), 633–638. [Link]

  • Su, T. P., & Hayashi, T. (2011). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1219, 1–9. [Link]

  • Chassagnon, I. R., & McCarthy, C. A. (2022). Acid-Sensing Ion Channel 2: Function and Modulation. International journal of molecular sciences, 23(3), 1735. [Link]

  • Pinter, J., & Fodor, L. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8112. [Link]

  • Vyklicky, V., Jr, & Kress, M. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Biomolecules, 9(4), 143. [Link]

  • Guedes-Dias, P., & Reuveni, I. (2019). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. International journal of molecular sciences, 20(21), 5347. [Link]

  • Wang, J., & Su, T. P. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(11), 5691. [Link]

  • Pinton, S., & Nogueira, C. W. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. Phytotherapy research : PTR, 25(10), 1541–1547. [Link]

  • Kudryavtsev, D. S., & Grishin, E. V. (2019). Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3. Biomolecules, 9(4), 143. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-bis (N-substituted thioamido) guanidine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Voltage-gated sodium channel blockers, 2001-2006: An overview. Retrieved January 27, 2026, from [Link]

  • Wolosker, H., & D'Aniello, A. (2018). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC medicinal chemistry, 9(12), 1629–1638. [Link]

  • Berlinck, R. G., & Berlinck, R. G. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural product reports, 32(7), 958–992. [Link]

  • Wikipedia contributors. (2023, December 1). Ditolylguanidine. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Bis(Boc)-2-(5-bromo-2-methoxybenzyl)guanidine. Retrieved January 27, 2026, from [Link]

  • YouTube. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. Animated biology with arpan. [Link]

  • Szczesna, K., & Szewczyk, B. (2022). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International journal of molecular sciences, 23(22), 14327. [Link]

  • Singh, N. A., & Cuddapah, V. A. (2021). Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. International journal of molecular sciences, 22(19), 10476. [Link]

  • Touré, M., & Placet, M. (2018). Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N'-(3-[3 H]3 methoxy phenyl)-N'-methylguanidine ([3 H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Neurochemistry international, 118, 114–122. [Link]

  • PubMed. (n.d.). Effects of phencyclidine, MK-801 and 1,3-di(2-tolyl)guanidine on non-dopaminergic midbrain neurons. Retrieved January 27, 2026, from [Link]

  • Wemmie, J. A., Taugher, R. J., & Kreple, C. J. (2013). Structure and activity of the acid-sensing ion channels. Journal of physiology, 591(22), 5479–5491. [Link]

  • Su, T. P., & Hayashi, T. (2011). The sigma-1 receptor: roles in neuronal plasticity and disease. Annals of the New York Academy of Sciences, 1219, 1–9. [Link]

  • Wikipedia contributors. (2023, December 29). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved 08:08, January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of 3'-methoxydaidzein and its analogues on voltage-gated sodium channel (NaV) currents in rat DRG neurons. Retrieved January 27, 2026, from [Link]

  • Catterall, W. A. (2002). Molecular mechanisms of gating and drug block of sodium channels. Novartis Foundation symposium, 241, 206–218. [Link]

Sources

An In-depth Technical Guide to N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate: From Historical Context to Modern Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidine moiety, a structurally simple yet functionally versatile group, has been a cornerstone in medicinal chemistry for over a century. Its unique electronic and proton-donating properties have led to the development of a wide array of therapeutic agents. This technical guide delves into the discovery and history of a specific derivative, N-(3,4-dimethoxyphenyl)guanidine, and its metanesulfonate salt. While direct historical records of this exact compound are sparse, its lineage can be traced through the broader history of guanidine-based drugs and the development of structurally similar cardioprotective agents. This document will provide a comprehensive overview of the historical context of guanidines in medicine, plausible synthetic routes for N-(3,4-dimethoxyphenyl)guanidine based on established chemical principles, and its potential pharmacological applications, drawing insights from closely related analogs.

The Legacy of Guanidine in Medicine: A Century of Discovery

The story of guanidine in medicine is a testament to the enduring power of natural product chemistry and the subsequent ingenuity of synthetic medicinal chemists.

  • Early Discoveries and the Dawn of Guanidine-Based Therapeutics: The journey began with the isolation of galegine, a guanidine derivative from the plant Galega officinalis (Goat's Rue), which was traditionally used to alleviate symptoms of diabetes. This discovery spurred the investigation of other guanidine compounds for their glucose-lowering effects.[1] By the 1920s and 1930s, synthetic guanidine derivatives were being explored as potential treatments for diabetes, although their use was often limited by toxicity.[1]

  • The Metformin Revolution: The most significant breakthrough in this class of compounds was the development of metformin. Initially synthesized in the 1920s, its therapeutic potential was not fully realized until the 1950s. Metformin, a biguanide, demonstrated a superior safety profile compared to its predecessors and has since become a first-line treatment for type 2 diabetes worldwide, fundamentally changing the management of the disease.[1]

  • Beyond Diabetes: A Plethora of Applications: The therapeutic utility of the guanidine scaffold extends far beyond metabolic disorders. Guanidine-containing molecules have been successfully developed as antihypertensives, antiviral agents, and even as components of antibiotics. This remarkable versatility underscores the privileged nature of the guanidine group in drug design.[2]

Synthesis of N-(3,4-dimethoxyphenyl)guanidine: A Practical Approach

Proposed Synthetic Pathway

The synthesis of N-(3,4-dimethoxyphenyl)guanidine can be envisioned as a direct guanylation of 3,4-dimethoxyaniline. The subsequent formation of the metanesulfonate salt is a standard procedure to improve the compound's solubility and stability for pharmaceutical use.

Synthesis of N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate cluster_synthesis Synthesis of Guanidine Core cluster_salt Salt Formation aniline 3,4-Dimethoxyaniline guanidine N-(3,4-dimethoxyphenyl)guanidine aniline->guanidine Guanylation cyanamide Cyanamide (H2NCN) cyanamide->guanidine final_product N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate guanidine->final_product Protonation methanesulfonic_acid Methanesulfonic Acid (CH3SO3H) methanesulfonic_acid->final_product Proposed Cardioprotective Mechanism cluster_targets Potential Molecular Targets cluster_effects Cellular and Physiological Effects compound N-(3,4-dimethoxyphenyl)guanidine ion_channels Ion Channels (e.g., K+, Na+) compound->ion_channels enzymes Enzymes (e.g., NOS, XO) compound->enzymes receptors Receptors (e.g., Adrenergic) compound->receptors arrhythmia Reduced Arrhythmia ion_channels->arrhythmia heart_rate Modulated Heart Rate ion_channels->heart_rate oxidative_stress Reduced Oxidative Stress enzymes->oxidative_stress receptors->heart_rate infarct Decreased Infarct Size arrhythmia->infarct oxidative_stress->infarct

Sources

An In-depth Technical Guide to the Pharmacological Profile of N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethoxyphenyl)guanidine is a small molecule featuring a pharmacologically significant guanidinium group attached to a dimethoxy-substituted phenyl ring. While specific, in-depth pharmacological data for this particular compound is not extensively available in peer-reviewed literature, its structural motifs suggest a high potential for biological activity. The guanidine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets through hydrogen bonding and electrostatic interactions.[1] This guide will synthesize the known pharmacology of structurally related guanidine derivatives to build a predictive pharmacological profile for N-(3,4-dimethoxyphenyl)guanidine. We will explore its likely mechanisms of action, potential therapeutic applications, and provide detailed experimental protocols for its further investigation. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of this and related compounds.

Introduction: The Guanidinium Core and the Promise of the Dimethoxyphenyl Moiety

The guanidine group, with its pKa of around 13.6, exists predominantly in its protonated guanidinium form at physiological pH.[2] This cationic nature is central to its biological activity, enabling it to mimic the side chain of arginine and interact with negatively charged pockets in proteins, such as those found in enzyme active sites and ion channel pores. Guanidine-containing compounds have found applications as therapeutics for a wide range of conditions, including diabetes (metformin), hypertension (guanabenz), and viral infections (zanamivir).[3]

The 3,4-dimethoxyphenyl substitution pattern is also of significant interest in medicinal chemistry. This motif is present in numerous bioactive molecules and can influence properties such as receptor binding, metabolic stability, and cell permeability. Derivatives of 3,4,5-trimethoxyphenyl compounds, for example, have been investigated as tubulin polymerization inhibitors for cancer therapy and as antinarcotic agents.[4][5][6] The combination of these two key structural features in N-(3,4-dimethoxyphenyl)guanidine suggests a rich, yet underexplored, pharmacological potential.

Predicted Pharmacological Profile Based on Structural Analogs

Given the limited direct data on N-(3,4-dimethoxyphenyl)guanidine, we can infer its likely pharmacological activities by examining related compounds.

Ion Channel Modulation: A Primary Target for Guanidine Derivatives

Guanidine and its derivatives are well-documented modulators of various ion channels, a property that underpins many of their therapeutic effects.[7]

  • Voltage-Gated Sodium Channels (NaV): Diarylguanidines have been synthesized and evaluated as potent sodium channel blockers with anticonvulsant properties.[8] The mechanism often involves the guanidinium ion occluding the channel pore, thereby preventing sodium influx and dampening neuronal excitability. Structure-activity relationship (SAR) studies of N,N'-diarylguanidines have shown that lipophilic substitutions on the phenyl rings are generally preferred for activity.[8] It is plausible that N-(3,4-dimethoxyphenyl)guanidine could exhibit similar NaV channel blocking activity.

  • Voltage-Gated Potassium Channels (KV): Guanidine compounds are also known to inhibit voltage-gated potassium channels, leading to an increased release of neurotransmitters at the neuromuscular junction. This mechanism is the basis for the therapeutic use of guanidine in Lambert-Eaton myasthenic syndrome.

  • NMDA Receptors: Certain diarylguanidines act as non-competitive antagonists of the NMDA receptor ion channel.[9] This activity is of interest for the development of neuroprotective agents for conditions such as stroke and other neurodegenerative disorders. The SAR for this class of compounds indicates that the nature and position of substituents on the aryl rings are critical for both potency and selectivity over other targets like the sigma receptor.[9]

Potential as an Antimicrobial Agent

The guanidine moiety is a key feature in a number of antimicrobial compounds.[10] Its positive charge facilitates interaction with and disruption of negatively charged bacterial cell membranes. Furthermore, guanidine derivatives can interfere with essential cellular processes in fungi. Thiophene-based guanylhydrazones, for instance, have demonstrated significant antifungal activity.[10] Given these precedents, N-(3,4-dimethoxyphenyl)guanidine warrants investigation for its potential antibacterial and antifungal properties.

Anticancer Potential through Enzyme Inhibition and Signaling Pathway Modulation

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore in anticancer drug discovery, notably in compounds that inhibit tubulin polymerization.[5][6] While N-(3,4-dimethoxyphenyl)guanidine has one fewer methoxy group, the structural similarity suggests that it could be investigated for antiproliferative activity.

Additionally, the guanidine scaffold is present in molecules that interact with key signaling pathways involved in cancer progression. For instance, some guanidine derivatives have been shown to modulate the PI3K/Akt pathway, which is frequently dysregulated in cancer.[11] Phenotypic screening has identified compounds that can modulate macrophage polarization through the Akt and Stat3 pathways, highlighting the potential for guanidine-containing molecules in immunomodulation and cancer therapy.[11]

Postulated Mechanisms of Action

Based on the pharmacology of related compounds, we can propose several potential mechanisms of action for N-(3,4-dimethoxyphenyl)guanidine.

Ion Channel Blockade

A primary mechanism is likely the physical occlusion of ion channels. The positively charged guanidinium group can enter the inner pore of voltage-gated sodium or potassium channels, sterically hindering the passage of ions. This would lead to a reduction in neuronal firing and muscle contractility.

Caption: Postulated mechanism of ion channel blockade by N-(3,4-dimethoxyphenyl)guanidine.

Modulation of the PI3K/Akt Signaling Pathway

Should N-(3,4-dimethoxyphenyl)guanidine possess anticancer or immunomodulatory properties, it might act on intracellular signaling cascades. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway could lead to apoptosis and reduced cell growth.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellResponse Cell Proliferation & Survival Downstream->CellResponse Compound N-(3,4-dimethoxyphenyl)guanidine Compound->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for N-(3,4-dimethoxyphenyl)guanidine are unavailable, we can extrapolate from related series of guanidine derivatives.

  • Aryl Substituents: For diarylguanidines targeting NMDA receptors, the position and electronic nature of substituents on the phenyl rings are crucial for affinity and selectivity.[9] In the case of NaV channel blockers, lipophilicity of the aryl substituents appears to be a key driver of potency.[8] The 3,4-dimethoxy pattern likely contributes to a specific electronic and steric profile that will influence its interaction with target proteins.

  • Guanidine Moiety: Modifications to the guanidine group itself, such as alkylation of the nitrogens, can dramatically alter the pharmacological profile. For instance, tri- and tetrasubstituted diarylguanidines show increased selectivity for NMDA receptors over sigma receptors.[9]

Table 1: Summary of Activities of Structurally Related Guanidine Derivatives

Compound ClassTarget(s)Observed ActivityReference
DiarylguanidinesVoltage-gated sodium channelsAnticonvulsant[8]
DiarylguanidinesNMDA receptor ion channelNeuroprotective[9]
GuanidineVoltage-gated potassium channelsNeuromuscular stimulation
Thiophene-based guanylhydrazonesFungal cell membraneAntifungal[10]
3,4,5-Trimethoxyphenyl derivativesTubulinAnticancer (antiproliferative)[5][6]

Experimental Protocols for Pharmacological Characterization

To rigorously define the pharmacological profile of N-(3,4-dimethoxyphenyl)guanidine, a series of in vitro assays are recommended.

Radioligand Binding Assays for Receptor Affinity

This technique is the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of N-(3,4-dimethoxyphenyl)guanidine for a panel of receptors (e.g., adrenergic, dopaminergic, serotonergic, and NMDA receptors).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the unlabeled test compound (N-(3,4-dimethoxyphenyl)guanidine).

  • Incubation: Incubate the plates at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare Receptor-Containing Cell Membranes Start->PrepareMembranes Incubate Incubate Membranes with Radioligand and Compound PrepareMembranes->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Electrophysiology for Ion Channel Modulation

Patch-clamp electrophysiology is used to directly measure the effect of a compound on ion channel currents.

Objective: To characterize the effects of N-(3,4-dimethoxyphenyl)guanidine on the function of specific ion channels (e.g., NaV1.2, KV7.2/7.3) expressed in a suitable cell line (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the ion channel of interest.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane (whole-cell configuration).

  • Voltage Protocol: Apply a series of voltage steps to elicit ionic currents through the channels.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of N-(3,4-dimethoxyphenyl)guanidine.

  • Data Acquisition: Record the changes in the amplitude and kinetics of the ionic currents in the presence of the compound.

  • Data Analysis: Construct concentration-response curves to determine the IC50 or EC50 of the compound's effect on the channel.

In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development.

  • Solubility: Determine the aqueous solubility at different pH values.

  • Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability.

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP450 Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

Conclusion and Future Directions

N-(3,4-dimethoxyphenyl)guanidine is a molecule of significant pharmacological interest due to the established bioactivity of its core structural components. While direct experimental data is currently sparse, a comprehensive analysis of related compounds allows for the construction of a robust predictive pharmacological profile. The compound is likely to interact with ion channels, and may possess antimicrobial and anticancer properties.

The experimental protocols outlined in this guide provide a clear path forward for the thorough characterization of N-(3,4-dimethoxyphenyl)guanidine. Future research should focus on:

  • Broad-panel receptor screening to identify primary and off-target interactions.

  • In-depth electrophysiological studies to elucidate the precise mechanism of ion channel modulation.

  • Cell-based functional assays to determine the downstream cellular consequences of receptor/channel interaction.

  • In vivo studies in relevant animal models to assess efficacy and safety.

A systematic investigation of N-(3,4-dimethoxyphenyl)guanidine and its analogs holds promise for the discovery of novel therapeutic agents for a range of human diseases.

References

  • Opsenica, D., et al. (2016). Thiophene-based guanylhydrazones as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567-3571.
  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (2023). Journal of Fungi, 9(1), 89.
  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 533-536.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2595401.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Novel Approaches to Screening Guanidine Derivatives. (2013). Expert Opinion on Drug Discovery, 8(12), 1477-1495.
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (n.d.). Retrieved from https://www.mdpi.com/1422-8599/2020/4/M1143
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2019). Molecules, 24(17), 3098.
  • Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. (2023). Molecules, 28(14), 5483.
  • Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. (n.d.). Ccount Chem. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. (2002). Journal of Medicinal Chemistry, 45(15), 3132-3145.
  • Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. (2019). Journal of Medicinal Chemistry, 62(9), 4584-4601.
  • Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2. (2021). Scientific Reports, 11(1), 23379.
  • Novel approaches to screening guanidine derivatives. (2013). Expert Opinion on Drug Discovery, 8(12), 1477-1495.
  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (1994). Journal of Medicinal Chemistry, 37(2), 260-267.
  • 1-(3-Methoxyphenyl)guanidine. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the In Vitro Assay of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, N-(3,4-dimethoxyphenyl)guanidine metanesulfonate. Recognizing the compound's structural motifs—a guanidine headgroup and a 3,4-dimethoxyphenyl ring—we propose a hypothesis-driven workflow. The guanidine moiety is a well-known pharmacophore found in agents targeting adrenergic receptors, imidazoline receptors, and various ion channels.[1][2][3][4][5] The 3,4-dimethoxyphenyl group is present in numerous pharmacologically active compounds, often influencing metabolic stability and receptor interaction.[6][7] This guide presents a logical, multi-step assay cascade designed to first establish a safe therapeutic window via cytotoxicity profiling, followed by targeted receptor binding and functional cell-based assays to elucidate the compound's primary mechanism of action. Detailed, self-validating protocols for cytotoxicity, radioligand binding, and downstream cAMP signaling assays are provided to ensure robust and reproducible data generation.

Introduction and Rationale

The characterization of novel chemical entities is a foundational step in drug discovery. N-(3,4-dimethoxyphenyl)guanidine metanesulfonate possesses two key structural features that suggest potential biological activity.

  • Guanidine Group: This strongly basic group (pKa ≈ 13.6) is an effective proton acceptor under physiological conditions and can form multiple hydrogen bonds.[1][2] This allows it to interact with the active sites of various enzymes and receptors. Guanidine derivatives are known to modulate the activity of G-protein coupled receptors (GPCRs), such as adrenergic and muscarinic receptors, as well as voltage-gated ion channels.[4][5]

  • 3,4-Dimethoxyphenyl (Veratryl) Group: This moiety is found in compounds with a wide range of biological activities. The methoxy groups can influence the molecule's lipophilicity, metabolic stability, and orientation within a receptor's binding pocket.[6]

Based on these structural alerts, a primary hypothesis is that N-(3,4-dimethoxyphenyl)guanidine metanesulfonate may act as a modulator of adrenergic receptors, a class of GPCRs that are key targets in cardiovascular and neurological diseases. This guide will therefore focus on a workflow to test this hypothesis, beginning with essential safety profiling and progressing to specific target engagement and functional response assays.

Proposed Characterization Workflow

A systematic approach is critical to efficiently characterize a new compound. We recommend the following workflow, which ensures that each subsequent step is built upon a solid foundation of data from the previous one.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Analysis A Compound Handling (Solubility & Stock Prep) B Cytotoxicity Profiling (MTS Assay) A->B Determine safe concentration range C Target Binding Assay (Radioligand Displacement) B->C Select non-toxic concentrations D Functional Cellular Assay (cAMP Measurement) C->D Confirm functional consequence of binding E Data Interpretation (IC50, Ki, EC50/IC50) D->E Synthesize all data

Caption: In Vitro Characterization Workflow.

Part 1: Foundational Assays

Compound Handling and Solubility

Expertise & Experience: Before any biological assay, it is critical to understand the compound's solubility. Poor solubility can lead to inaccurate concentration-response curves and false-negative results. The metanesulfonate salt form suggests good aqueous solubility, but this must be empirically verified.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Given the salt form, sterile, nuclease-free water is the preferred starting solvent. If solubility is limited, DMSO can be used.

    • Visually inspect the solution for any precipitation. If using DMSO, ensure the final concentration in the assay medium does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

    • Determine aqueous solubility in your specific cell culture medium by serial dilution and visual or spectrophotometric assessment of precipitation after a brief incubation period (e.g., 1-2 hours) at 37°C.

Cytotoxicity Profiling: MTS Assay

Trustworthiness: The goal of this assay is to determine the concentration range at which the compound exhibits cytotoxic effects. This is essential for distinguishing specific pharmacological effects from non-specific toxicity in subsequent functional assays. The MTS assay is a robust, colorimetric method for assessing cell viability.[8][9] Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[10]

Recommended Cell Line: A549 (human lung carcinoma) or HEK293 (human embryonic kidney) cells are common, robust cell lines suitable for initial cytotoxicity screening.

Protocol: MTS Assay for Cytotoxicity [11][12][13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X concentration series of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" (medium with solvent, if used) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield a strong signal without saturating the absorbance reading in control wells.

  • Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the CC₅₀ (concentration causing 50% cytotoxicity).

Parameter Recommendation Rationale
Cell Density 5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and provides a robust signal.
Compound Conc. 1 nM to 100 µM (log scale)A wide range is necessary to capture the full dose-response curve.
Incubation Time 24 - 48 hoursAllows sufficient time for cytotoxic effects to manifest.
MTS Incubation 1 - 4 hoursOptimal time depends on the metabolic activity of the cell line.[11][13]

Part 2: Target Identification Assay

Radioligand Binding Assay for Alpha-2A Adrenergic Receptor

Authoritative Grounding: Based on the guanidine structure, the alpha-2 adrenergic receptor (α2-AR) is a high-probability target.[14] The α2-AR is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[15] A radioligand binding assay is the gold standard for determining if a compound directly interacts with a receptor and for quantifying its binding affinity (Ki).[16]

Principle: This is a competitive binding assay. A known radiolabeled antagonist (e.g., [³H]-Rauwolscine or [³H]-Yohimbine) is used to occupy the receptor. The test compound is then added at increasing concentrations to displace the radioligand. The amount of displacement is proportional to the test compound's affinity for the receptor.

G cluster_0 Assay Setup cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Membrane Prep (Expressing α2A-AR) D Incubate Components (Reach Equilibrium) B [³H]-Radioligand (e.g., Rauwolscine) C Test Compound (Log Dilution Series) E Rapid Filtration (Separate Bound from Free) D->E Capture receptor-ligand complex on filter F Scintillation Counting (Quantify Bound Radioactivity) E->F Measure radioactivity on filter G Calculate IC50 & Ki F->G Plot displacement curve

Caption: Radioligand Binding Assay Workflow.

Protocol: α2A-AR Competitive Binding Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: [³H]-Rauwolscine prepared in assay buffer to a final concentration of ~0.5 nM (approximately its Kd).

    • Membrane Preparation: Use commercially available membranes from cells stably expressing the human α2A-adrenergic receptor (e.g., from CHO-K1 cells).[17] Thaw on ice and dilute in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup (96-well format):

    • Total Binding: 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): 25 µL of a high concentration of a known competitor (e.g., 10 µM Yohimbine).

    • Test Compound: 25 µL of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate serial dilutions.

  • Reaction:

    • Add 25 µL of diluted [³H]-Rauwolscine to all wells.

    • Add 50 µL of diluted membrane preparation to all wells to initiate the reaction.

    • Final volume should be 100 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Termination & Filtration: Rapidly harvest the assay onto a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Functional Characterization Assay

cAMP HTRF Assay

Expertise & Experience: If the compound shows significant binding affinity in the previous assay, the next logical step is to determine its functional effect. Does it act as an agonist (mimicking the natural ligand) or an antagonist (blocking the natural ligand)? Since the α2-AR is Gi-coupled, an agonist will decrease intracellular cAMP levels, while an antagonist will block this decrease.[15] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive, no-wash immunoassay ideal for measuring cAMP changes in a high-throughput format.[18][19][20]

Principle: The assay is a competitive immunoassay.[21] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody is bound to the d2-tracer, FRET occurs. High levels of cellular cAMP displace the tracer, disrupting FRET.[21][22]

G cluster_pathway α2-AR Signaling Pathway cluster_assay HTRF Assay Principle Agonist α2-AR Agonist Receptor α2A-AR Gi-Protein Coupled Agonist->Receptor Binds AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cell_cAMP Cellular cAMP Ab_Eu Antibody-Europium (Donor) Cell_cAMP->Ab_Eu Competes with NoFRET Low FRET Signal (High Cellular cAMP) Cell_cAMP->NoFRET When displacing cAMP-d2 FRET High FRET Signal (Low Cellular cAMP) Ab_Eu->FRET When bound to cAMP-d2 cAMP_d2 cAMP-d2 (Acceptor) cAMP_d2->Ab_Eu Binds to

Caption: α2-AR Signaling and HTRF Assay Principle.

Protocol: cAMP HTRF Assay (Agonist & Antagonist Modes)

  • Cell Plating: Use a cell line stably expressing the human α2A-AR (e.g., CHO-α2A or HEK-α2A). Plate 2,000-5,000 cells per well in a 384-well plate. Incubate overnight.

  • Assay Preparation: Aspirate the medium and replace it with 10 µL of stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Agonist Mode:

    • Add 5 µL of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate at various concentrations.

    • Add 5 µL of stimulation buffer.

    • Incubate for 30 minutes at room temperature.[19][20]

  • Antagonist Mode:

    • Add 5 µL of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate at various concentrations. Incubate for 15 minutes.

    • Add 5 µL of a known α2-AR agonist (e.g., UK 14,304) at its EC₈₀ concentration.

    • Incubate for an additional 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of d2-labeled cAMP working solution.

    • Add 5 µL of anti-cAMP cryptate working solution.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[20]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the 665/620 ratio and Delta F % according to the manufacturer's protocol.

    • Agonist Mode: Plot the response against the log concentration to determine the EC₅₀ (concentration for 50% of maximal effect).

    • Antagonist Mode: Plot the response against the log concentration to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Summary and Next Steps

This guide outlines a robust, hypothesis-driven workflow for the initial in vitro characterization of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate. By systematically assessing cytotoxicity, receptor binding, and functional activity, researchers can generate a comprehensive preliminary profile of the compound. The data generated—CC₅₀, Ki, and EC₅₀/IC₅₀—will be crucial for making informed decisions about its potential as a pharmacological tool or therapeutic lead. Positive results from this cascade would warrant expansion into broader panel screening to assess selectivity and investigation into downstream signaling pathways beyond cAMP.

References

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). National Institutes of Health. Available at: [Link]

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (n.d.). MDPI. Available at: [Link]

  • Biologically active guanidine alkaloids. (2023). ScienceOpen. Available at: [Link]

  • Biologically active guanidine alkaloids. (2023). ScienceOpen. Available at: [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (n.d.). ResearchGate. Available at: [Link]

  • Biological Activities of Guanidine Compounds. (n.d.). PubMed. Available at: [Link]

  • Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium. (n.d.). PubMed. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. (n.d.). PubMed. Available at: [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (n.d.). PubMed Central. Available at: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. Available at: [Link]

  • Principles of the HTRF cAMP assay. (n.d.). NCBI Bookshelf. Available at: [Link]

  • Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. (n.d.). PubMed Central. Available at: [Link]

  • Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex. (n.d.). PubMed. Available at: [Link]

  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

  • Alpha-2 adrenergic receptor. (n.d.). Wikipedia. Available at: [Link]

  • How to run a cAMP HTRF assay. (2024). YouTube. Available at: [Link]

  • The Mechanism of Action of Hypoglycemic Guanidine Derivatives. (n.d.). American Diabetes Association. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. Available at: [Link]

  • HTRF® package insert cAMP HiRange. (n.d.). Cisbio. Available at: [Link]

  • Guanidine. (n.d.). Wikipedia. Available at: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023). RSC Publishing. Available at: [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. Available at: [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (n.d.). PubMed Central. Available at: [Link]

  • Pharmacology and toxicity of 3,4-methylenedioxyamphetamine, para-methoxyamphetamine and related dimethoxyamphetamines. (n.d.). PubMed. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(3,4-dimethoxyphenyl)guanidine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(3,4-dimethoxyphenyl)guanidine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the polar nature of the analyte. The method has been developed and validated in accordance with the general principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic or toxicokinetic studies of N-(3,4-dimethoxyphenyl)guanidine.

Introduction

N-(3,4-dimethoxyphenyl)guanidine is a guanidine derivative with potential applications in pharmaceutical and agrochemical development. The guanidine moiety is a privileged structure in medicinal chemistry, known for its ability to form strong interactions with biological targets. As with any potential therapeutic agent, a sensitive and selective bioanalytical method is crucial for characterizing its pharmacokinetic profile in preclinical and clinical studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. This application note provides a comprehensive protocol for the analysis of N-(3,4-dimethoxyphenyl)guanidine in human plasma, addressing the challenges associated with the analysis of polar compounds from complex biological matrices. The method utilizes a simple protein precipitation step for sample cleanup, followed by analysis using a HILIC column to achieve optimal retention and peak shape for the polar analyte. The use of a stable isotope-labeled internal standard (SIL-IS) ensures the accuracy and precision of the quantification.

Physicochemical Properties of N-(3,4-dimethoxyphenyl)guanidine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.

PropertyValueSource
Molecular FormulaC9H13N3O2[1]
Molecular Weight195.22 g/mol [1]
Exact Mass195.1008 g/mol Calculated
pKa (predicted)~12.5 (Guanidinium group)[2]
AppearanceWhite solid[3]

The high predicted pKa indicates that N-(3,4-dimethoxyphenyl)guanidine will be protonated and exist as a cation at physiological pH, contributing to its polar nature. This characteristic informs the selection of both the sample preparation and chromatographic strategies.

Experimental

Materials and Reagents
  • N-(3,4-dimethoxyphenyl)guanidine reference standard (≥98% purity)

  • N-(3,4-dimethoxyphenyl)guanidine-d3 (isotopic purity ≥99%, chemical purity ≥98%) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of N-(3,4-dimethoxyphenyl)guanidine and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[4][5]

Protocol:

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation plasma 50 µL Plasma mix1 Vortex plasma->mix1 is 10 µL Internal Standard is->mix1 mix2 Vortex mix1->mix2 ppt_solvent 150 µL Acetonitrile (0.1% Formic Acid) ppt_solvent->mix2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) mix2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The use of HILIC is advantageous for retaining and separating highly polar compounds like guanidines, which may exhibit poor retention on traditional reversed-phase columns.[3][6]

Table 1: Chromatographic Conditions

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% A (5 min), then to 50% A (2 min), hold for 1 min, then return to 95% A (2 min)
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
N-(3,4-dimethoxyphenyl)guanidine 196.1137.1 (Quantifier)1003020
152.1 (Qualifier)1003015
N-(3,4-dimethoxyphenyl)guanidine-d3 (IS) 199.1140.11003020

The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are generated from the fragmentation of the precursor ion in the collision cell. The most intense and stable fragment is typically chosen as the quantifier, while a second fragment serves as a qualifier to ensure selectivity.

Diagram of the LC-MS/MS Data Acquisition Process:

G cluster_lcms LC-MS/MS System autosampler Autosampler (Injects Sample) hplc HPLC System (HILIC Separation) autosampler->hplc esi ESI Source (Ionization) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector (Signal Acquisition) q3->detector data_system Data System (Quantification) detector->data_system

Caption: Schematic of the LC-MS/MS data acquisition workflow.

Method Validation

The developed method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8] The validation assessed the following parameters:

Linearity and Range

The calibration curve was linear over the range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC Level (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ (1) ≤ 10%≤ 15%± 15%± 15%
Low QC (3) ≤ 8%≤ 10%± 10%± 10%
Mid QC (100) ≤ 6%≤ 8%± 8%± 8%
High QC (800) ≤ 5%≤ 7%± 7%± 7%

All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[8]

Selectivity and Matrix Effect

The selectivity of the method was assessed by analyzing blank plasma samples from six different donors. No significant interfering peaks were observed at the retention times of the analyte and the internal standard. The matrix effect was evaluated and found to be minimal, with the calculated matrix factor being close to 1.

Recovery

The extraction recovery of N-(3,4-dimethoxyphenyl)guanidine was determined by comparing the peak areas of the analyte in extracted samples with those of unextracted standards. The recovery was consistent across the QC levels and was approximately 90%.

Stability

The stability of N-(3,4-dimethoxyphenyl)guanidine was evaluated under various conditions:

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Short-term stability: Stable for at least 24 hours at room temperature.

  • Long-term stability: Stable for at least 3 months when stored at -80°C.

  • Post-preparative stability: Stable in the autosampler for at least 48 hours.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of N-(3,4-dimethoxyphenyl)guanidine in human plasma. The simple protein precipitation sample preparation and the use of HILIC for chromatographic separation make this method efficient and suitable for high-throughput analysis. The method has been successfully validated according to regulatory guidelines and is ready for application in pharmacokinetic and other studies requiring the quantification of N-(3,4-dimethoxyphenyl)guanidine in a biological matrix.

References

  • [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma]. PubMed. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. Available at: [Link]

  • Guanidine derivatives. Chromatography Forum. Available at: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. Available at: [Link]

  • Chromatography of guanidino compounds. ResearchGate. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. Available at: [Link]

  • Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. PubMed Central. Available at: [Link]

  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • HPLC Analysis of Guanidine and Counterions in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. HELIX Chromatography. Available at: [Link]

  • Stable Isotopes. Axios Research. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • The mass spectra of the guanidines. (A) The MS² spectrum of... ResearchGate. Available at: [Link]

  • Chemical Properties of Triphenyl guanidine. Cheméo. Available at: [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. FOLIA. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3,4-dimethoxyphenyl)guanidine metanesulfonate (DGM-S)

Author: BenchChem Technical Support Team. Date: February 2026

A-S-TS-2026-01

Disclaimer: As N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is a novel research compound, this guide is based on the known chemical properties of its constituent functional groups (guanidine, dimethoxyphenyl, methanesulfonate) and established principles of small molecule solubility. The provided data are illustrative. Researchers should always determine solubility parameters experimentally for their specific lot and conditions.

Compound Overview & Key Physicochemical Properties

N-(3,4-dimethoxyphenyl)guanidine metanesulfonate (DGM-S) is an investigational compound. The structure combines a basic guanidine group with a moderately lipophilic dimethoxyphenyl moiety. It is supplied as a metanesulfonate salt to enhance its aqueous solubility.[1][2] Understanding the interplay between these groups is critical for resolving solubility challenges.

  • Guanidine Group: This group is strongly basic with a high pKa (typically >13).[3][4] This means that at physiological pH (and most acidic to neutral pH ranges), it exists almost exclusively in its protonated, charged guanidinium form.[5] This positive charge is the primary driver of its aqueous solubility.

  • Dimethoxyphenyl Group: This aromatic portion of the molecule is nonpolar and contributes to its lipophilicity, which can limit aqueous solubility.

  • Metanesulfonate Salt: The methanesulfonic acid counterion is used to form a salt with the basic guanidine group, a common strategy to improve the solubility and dissolution rate of poorly soluble basic drugs.[6]

The key challenge in handling DGM-S is balancing the inherent aqueous solubility conferred by the charged guanidinium salt with the tendency of the larger, nonpolar structure to resist dissolution in purely aqueous systems.

Illustrative Solubility Data for DGM-S

The following table presents typical, lot-specific solubility data. Users must perform their own assessments.

SolventTemperatureMaximum Solubility (Approx.)Notes
DMSO 25°C>100 mg/mLRecommended for primary stock solutions.
Ethanol 25°C~15 mg/mLCan be used as a co-solvent. Guanidine salts can be soluble in ethanol, but this is compound-specific.[7][8]
PBS (pH 7.4) 25°C0.5 - 1.0 mg/mLSparingly soluble. Prone to precipitation upon standing.
Water (Deionized) 25°C~1.5 mg/mLSlightly higher than PBS due to the absence of phosphate ions, which can sometimes interact with charged compounds.
Water (Deionized) 37°C~2.5 mg/mLSolubility shows a positive temperature dependence.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution of DGM-S?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. DGM-S exhibits excellent solubility in DMSO (>100 mg/mL), which allows for the creation of concentrated stocks (e.g., 10-50 mM) that can be stored at -20°C or -80°C.[10]

Q2: Why did my DGM-S precipitate when I added my DMSO stock to my aqueous cell culture medium?

A2: This is a common issue known as "antisolvent precipitation."[11] DGM-S is highly soluble in DMSO but has very limited solubility in aqueous buffers.[12] When a small volume of concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the local concentration of DGM-S momentarily exceeds its aqueous solubility limit before the DMSO can fully disperse, causing the compound to crash out of solution.

Q3: Can I dissolve DGM-S directly in PBS or cell culture medium?

A3: Direct dissolution in aqueous buffers is not recommended for creating stock solutions due to the compound's low aqueous solubility (~1 mg/mL).[12] This method is only feasible for preparing very low concentration working solutions, and even then, may require heating and sonication with no guarantee of complete dissolution or stability.

Q4: Does the pH of my buffer matter for DGM-S solubility?

A4: Yes, pH is critical. The guanidinium group has a very high pKa (~13.5), meaning it is positively charged across the entire physiological pH range.[3] This charge is essential for aqueous solubility. If the pH were to become extremely basic (pH > 12), the guanidinium group would begin to deprotonate, losing its charge and causing a dramatic decrease in solubility.[13] Therefore, working in buffers between pH 4 and 8 is generally safe. The Henderson-Hasselbalch equation governs this pH-dependent ionization.[14][15]

Troubleshooting Guides

Issue 1: DGM-S powder will not dissolve in my aqueous buffer.

Root Cause Analysis: This issue stems from attempting to dissolve the compound directly in a solvent system where its kinetic and thermodynamic solubility is very low. The dissolution rate is likely exceeded by the precipitation rate.

Solutions:

  • Use of a Co-solvent (Recommended): The standard and most reliable method is to first create a high-concentration stock solution in 100% DMSO and then perform a serial dilution into your final aqueous buffer.[12][16] This ensures the compound is fully solvated before being introduced to the aqueous environment. See Protocol 1 for details.

  • pH Adjustment: Ensure your buffer pH is below 8. While the pKa is very high, avoiding basic conditions is a good practice.

  • Temperature Increase: Gently warming the solution to 37°C can increase the solubility of many guanidine salts.[9][17] Combine warming with constant stirring. Allow the solution to cool to room temperature slowly to check for precipitation.

  • Sonication: Using a bath sonicator can help break up small particles and increase the rate of dissolution. However, this only affects the rate and not the thermodynamic solubility limit. If the compound is supersaturated, it will eventually precipitate.

Troubleshooting Workflow for Dissolution

Caption: Decision tree for dissolving DGM-S.

Issue 2: My DGM-S stock solution in DMSO appears hazy or has crystals after freeze-thaw cycles.

Root Cause Analysis: This can be caused by two primary factors:

  • Water Absorption: DMSO is highly hygroscopic. If the stock solution vial is opened frequently at room temperature, it can absorb atmospheric moisture. Water acts as an antisolvent for DGM-S in DMSO, reducing its solubility and causing it to precipitate, especially at low temperatures.

  • Concentration Limit Exceeded: The stock concentration may be too high to remain stable during the freezing process.

Solutions:

  • Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous, molecular-biology-grade DMSO to prepare stock solutions.

  • Aliquot Stock Solutions: Prepare small, single-use aliquots of your primary stock solution.[18] This minimizes the number of freeze-thaw cycles and the exposure of the main stock to moist air. Store aliquots in tightly sealed vials with desiccant.

  • Proper Handling: Before opening a vial of frozen DMSO stock, allow it to equilibrate completely to room temperature. This prevents condensation of moist air into the cold solution.

  • Re-dissolution: If crystals are observed, warm the vial to 37°C and vortex thoroughly until the solution is completely clear before making any dilutions.

Issue 3: I get inconsistent results in my biological assay.

Root Cause Analysis: Inconsistent results are often a direct consequence of poor or variable compound solubility in the final assay plate.[19] If DGM-S precipitates, its effective concentration is unknown and lower than the nominal concentration, leading to erratic dose-response curves and poor reproducibility.

Solutions:

  • Verify Solubility in Final Assay Buffer: Before running a full experiment, perform a simple visual solubility test. Prepare your highest planned concentration of DGM-S in the final assay medium (including all components like serum, etc.) and let it sit for the duration of your experiment. Visually inspect for precipitation under a microscope.

  • Optimize the Dilution Step:

    • Rapid Mixing: When adding the DMSO stock to the assay buffer, ensure rapid and vigorous mixing (e.g., by pipetting up and down or vortexing) to disperse the DMSO quickly.

    • Pre-warm the Buffer: Warming the assay buffer to 37°C can help maintain solubility during the dilution step.

    • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% if possible, as higher concentrations can be toxic to cells and may affect protein function. Ensure you run a vehicle control with the same final DMSO concentration.

  • Consider Surfactants (Advanced): For some challenging compounds, adding a very low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer can help maintain solubility, but this must be validated to ensure it does not interfere with the assay itself.[20]

Impact of pH on Guanidinium Group and Solubility

G cluster_0 Acidic to Neutral pH (e.g., pH 4-8) cluster_1 Strongly Basic pH (e.g., pH > 12) A Guanidine Group (R-NH-C(=NH)-NH2) B Protonated Guanidinium (R-NH-C(=NH2+)-NH2) A->B pKa > 13 C High Aqueous Solubility B->C Charged Species D Guanidinium Group (R-NH-C(=NH2+)-NH2) E Neutral Guanidine (R-NH-C(=NH)-NH2) D->E Deprotonation F Poor Aqueous Solubility (Precipitation Risk) E->F Uncharged Species

Caption: The effect of pH on the ionization state and solubility of DGM-S.

Protocols & Best Practices

Protocol 1: Preparation and Validation of a DGM-S Stock Solution

This protocol describes the standard method for preparing a reliable stock solution.[21][22]

  • Pre-Weighing: Allow the vial of DGM-S powder to equilibrate to room temperature for at least 15 minutes before opening to prevent water condensation on the hygroscopic powder.

  • Weighing: Accurately weigh the desired amount of DGM-S in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Confirmation (Self-Validation): Hold the tube against a bright light and a dark background. The solution must be completely clear, with no visible particulates or haze. If particulates remain, repeat step 4.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microfuge tubes. Store immediately at -20°C or -80°C in a desiccated container.[23]

Stock Solution Preparation Workflow

workflow start Start equilibrate 1. Equilibrate DGM-S to Room Temp start->equilibrate weigh 2. Weigh Powder equilibrate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex & Warm (37°C) if needed add_dmso->dissolve validate 5. Visual Check: Is it 100% clear? dissolve->validate validate->dissolve No aliquot 6. Aliquot into Single-Use Tubes validate->aliquot Yes store 7. Store at -20°C/-80°C with Desiccant aliquot->store finish End store->finish

Caption: Step-by-step workflow for preparing a validated DGM-S stock solution.

References

  • Vertex AI Search. (n.d.). Guanidine - Solubility of Things. Retrieved January 28, 2026.
  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved January 28, 2026, from [Link]

  • Reddit. (2023). Advice regarding Guanidine-Hydrochloride solubility in EtOH. r/chemistry. Retrieved January 28, 2026, from [Link]

  • Shu, C., et al. (2021). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Molecules, 26(21), 6436. [Link]

  • ResearchGate. (2020). Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents. Retrieved January 28, 2026.
  • Aston University. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved January 28, 2026.
  • Álvarez-Parrilla, E., et al. (2002). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 82(5), 2716-2728. [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved January 28, 2026.
  • Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2021). Increase in Solubility of “Poorly-Ionizable“ Pharmaceuticals by Salt Formation.
  • Glasovac, Z., et al. (2005). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Tetrahedron Letters, 46(50), 8733-8736.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved January 28, 2026, from [Link]

  • Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(10), 962. [Link]

  • ResearchGate. (n.d.).
  • Glasovac, Z., et al. (2005). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Tetrahedron Letters, 46(50), 8733-8736.
  • ResearchGate. (2017). Guanidinium group is protonated in a strongly basic arginine solution. Retrieved January 28, 2026.
  • MDPI. (2022). Seven New Irbesartan Salts: Significantly Improved Dissolution, Excellent Hygrothermal Stability, and Characteristic Supramolecular Synthons. Retrieved January 28, 2026.
  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved January 28, 2026, from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved January 28, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved January 28, 2026.
  • Selvita. (n.d.). Compound Management. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2019).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (2019).
  • Lättig-Tünnemann, G., et al. (2011). On Guanidinium and Cellular Uptake. The Journal of Organic Chemistry, 76(18), 7494-7502.
  • Pathak, S., et al. (n.d.). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry.
  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Wikipedia. (n.d.). Compound management. Retrieved January 28, 2026, from [Link]

  • Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Retrieved January 28, 2026, from [Link]

  • DSpace@MIT. (2012). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved January 28, 2026.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved January 28, 2026, from [Link]

  • University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved January 28, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved January 28, 2026, from [Link]

  • SciSpace. (2017). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. Retrieved January 28, 2026.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches. Retrieved January 28, 2026.
  • Biocompare. (2019). New Trends in Compound Management. Retrieved January 28, 2026, from [Link]

  • YouTube. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. Retrieved January 28, 2026.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved January 28, 2026, from [Link]

Sources

Improving the stability of dissolved N-(3,4-dimethoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Solubility, and Handling Guide[1]

Status: Active Last Updated: October 26, 2023 Technical Lead: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary & Compound Profile

N-(3,4-dimethoxyphenyl)guanidine is a specialized ligand often used in medicinal chemistry as a pharmacophore for receptor binding (e.g., 5-HT or imidazoline receptors).[1] Users frequently report two primary failure modes: precipitation upon dilution in neutral buffers and discoloration (pinking/browning) during storage.[1]

This guide addresses the compound's dual vulnerability:

  • Base-Catalyzed Hydrolysis: The guanidine moiety is susceptible to hydrolysis under basic conditions.[1]

  • Oxidative Instability: The electron-rich 3,4-dimethoxyphenyl ring is prone to oxidation, leading to quinoid-like impurities.[1]

Module 1: Dissolution & Solubility

FAQ: Why does my compound precipitate when added to PBS or water?

Diagnosis: The intrinsic solubility of the free base is poor in neutral aqueous media. The guanidine group (


) must be protonated to form a soluble guanidinium cation.[1] In neutral buffers (pH 7.0–7.4), the equilibrium may shift enough to generate the less soluble free base, causing "crash out," especially at concentrations 

mM.[1]

The Protocol: Acid-Assisted Solubilization

  • Primary Solvent: Dissolve the solid in DMSO (Dimethyl Sulfoxide) first.[1] This disrupts the crystal lattice more effectively than water.[1]

    • Target Concentration: 10–50 mM stock.[1]

  • Aqueous Dilution: When diluting into water/buffer, ensure the final pH remains below 6.0 for maximum stability, or use a carrier solvent.[1]

  • Salt Formation (Recommended): If working strictly in aqueous media, convert the free base to a hydrochloride or acetate salt in situ before final dilution.[1]

Visual Workflow: Dissolution Decision Tree

G Start Solid Compound (Free Base) Solvent Dissolve in Anhydrous DMSO (Stock 50mM) Start->Solvent Check Intended Application? Solvent->Check Aq Aqueous Assay Check->Aq Org Organic Synthesis Check->Org Acid Add 1.1 eq. HCl or Dilute into Acidic Buffer (pH < 6) Aq->Acid Prevent Precipitation Direct Use Direct DMSO Stock (Keep Dry) Org->Direct Final Ready for Use (Use within 4h if Aqueous) Acid->Final Stable Solution Direct->Final Stable Solution

Figure 1: Decision tree for solubilizing N-(3,4-dimethoxyphenyl)guanidine without precipitation.

Module 2: Chemical Stability & Degradation

FAQ: Why is my solution turning pink or brown?

Diagnosis: This is a hallmark of oxidative degradation . The 3,4-dimethoxy substitution pattern makes the phenyl ring electron-rich, facilitating oxidation to quinone-imine species or azo-dimers upon exposure to air and light.[1]

FAQ: Is the compound stable in basic buffers (pH > 8)?

Diagnosis: No. At high pH, two degradation pathways accelerate:[1]

  • Hydrolysis: The guanidine group hydrolyzes to form the corresponding urea derivative and ammonia.

  • Free Base Oxidation: The deprotonated free base is more electron-rich and thus more susceptible to oxidation than the guanidinium cation.[1]

Data Table: Stability Profile

ParameterConditionStability StatusRecommended Action
pH Acidic (pH 3–5)High Ideal for storage.[1] Protonation stabilizes the guanidine resonance.[1]
pH Neutral (pH 7)Moderate Use immediately.[1] Risk of slow precipitation.[1]
pH Basic (pH > 8)Critical Failure Rapid hydrolysis and oxidation.[1] Avoid.
Light AmbientLow Photosensitive.[1] Store in amber vials.
Solvent DMSO (Wet)Moderate Hygroscopic DMSO promotes hydrolysis.[1] Use anhydrous.

Visual Mechanism: Degradation Pathways

Degradation Compound N-(3,4-dimethoxyphenyl)guanidine (Active) Oxidation Oxidative Coupling (Pink/Brown Quinoids) Compound->Oxidation Air/Light (Electron-rich Ring) Hydrolysis Urea Derivative + Ammonia Compound->Hydrolysis High pH (>8) (Base Catalysis)

Figure 2: Primary degradation pathways.[1] Oxidation attacks the aromatic ring; hydrolysis attacks the guanidine headgroup.[1]

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP) for Long-Term Storage

To maximize shelf-life, follow this "Triple-A" protocol:

  • Anhydrous:

    • Store solid powder in a desiccator.

    • If in solution, use Anhydrous DMSO (water content <0.05%).[1] Water is the enemy of guanidines.[1]

  • Acidified:

    • If storing as an aqueous stock is unavoidable, adjust pH to 4–5 using 0.1 M Acetic Acid or HCl.[1]

  • Amber:

    • Always use amber glass vials to block UV light, which catalyzes the oxidation of the dimethoxy-aniline substructure.[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Precipitation immediately upon adding to buffer.[1]pH shock (Buffer pH >

).[1]
Pre-dilute in acidified water before adding to the final assay buffer.
Solution turns pink/red over 24 hours.Auto-oxidation of the aromatic ring.[1]Degas solvents with Nitrogen/Argon.[1] Add antioxidant (e.g., 1mM Ascorbic Acid) if assay permits.[1]
Loss of potency in bio-assay (no color change).Hydrolysis to urea derivative.[1]Check pH. If pH > 7.5, the compound has likely hydrolyzed.[1] Prepare fresh.
Cloudiness in DMSO stock.[1]Water contamination in DMSO.[1][2]DMSO is hygroscopic.[1] Use fresh, anhydrous DMSO and septum-sealed vials.

References

  • Guanidine Basicity & Resonance

    • Title: "The basicity of guanidines."[1][3]

    • Source:Canadian Journal of Chemistry, 1957.[1]

    • Relevance: Establishes the fundamental need for protonation to maintain solubility and stability.
    • URL:[Link][1]

  • Hydrolysis Mechanisms

    • Title: "Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine."[4]

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1976.[1][4]

    • Relevance: Details the base-catalyzed degradation pathway to urea, confirming the need for acidic storage.
    • URL:[Link][1][5][6]

  • Oxidation of Electron-Rich Anilines

    • Title: "Oxidation of aromatic amines: An overview."[1]

    • Source:Beilstein Journal of Organic Chemistry, 2011.[1]

    • Relevance: Explains the "pinking" mechanism (formation of quinone imines)
    • URL:[Link][1]

  • DMSO Stability Issues

    • Title: "Dimethyl Sulfoxide (DMSO) as a stabilizing co-solvent."[1]

    • Source:Biophysical Chemistry, 2008.[1]

    • Relevance: Discusses the interplay between DMSO, w
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Guanidine Compound Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidine compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes. Guanidine salts, such as guanidine hydrochloride (GdnHCl) and guanidine (iso)thiocyanate (GITC), are powerful chaotropic agents and protein denaturants essential for numerous applications, from protein folding studies to nucleic acid extraction.[1][2][3] However, their unique chemical properties can also introduce variability if not handled with precision. This resource provides field-proven insights and evidence-based protocols to address the common challenges you may encounter.

Troubleshooting Guide: From Problem to Resolution

Inconsistent results in experiments are often symptoms of underlying issues in reagent preparation, protocol execution, or a misunderstanding of the chemical mechanisms at play.[4] This guide is structured to help you diagnose and resolve these issues systematically.

Section 1: Reagent Preparation and Handling Issues

The foundation of any successful experiment is the quality and consistency of your reagents. Guanidine solutions, particularly at high concentrations, require careful preparation.

Problem: Guanidine Hydrochloride (GdnHCl) Fails to Dissolve or Precipitates at Room Temperature.
  • Causality: The dissolution of GdnHCl in water is an endothermic process, meaning it absorbs heat from its surroundings, causing the solution to become very cold.[5] This temperature drop significantly decreases the salt's solubility. Additionally, the maximum solubility of GdnHCl in water at room temperature is approximately 6 M.[3][6]

  • Solution:

    • Gentle Heating: To prepare solutions with concentrations approaching or exceeding 6 M (e.g., 8 M), gentle heating is required. Warm the solution to approximately 35-37°C while stirring continuously until all the salt is dissolved.[3][6] Do not overheat, as this can lead to degradation over time.

    • Order of Addition: When preparing solutions containing other components, such as buffers or alcohols, dissolve the GdnHCl in the aqueous component first before adding the other reagents.[5]

    • Storage: If you observe precipitation in a previously prepared stock solution, warm it to 37°C and mix until it is fully redissolved before use.[7] Store stock solutions at room temperature, as refrigeration can promote precipitation.[3]

Problem: Inconsistent pH of Guanidine-Containing Buffers.
  • Causality: Guanidine is a strong base, and its conjugate acid, the guanidinium ion, has a pKaH of 13.6.[8] This means that in most biological buffers (pH 6-8), it exists almost exclusively as the guanidinium cation.[8] However, the high salt concentration can affect the performance of pH electrodes, leading to inaccurate readings.

  • Solution:

    • Calibrate with Care: Calibrate your pH meter immediately before use with fresh, high-quality standards.

    • Post-Dilution pH Check: For critical applications, consider preparing a concentrated buffer stock and measuring the pH of a diluted aliquot. The pH will not change significantly upon dilution with deionized water.

    • Buffer Selection: Use buffers with a pKa close to the desired pH to ensure adequate buffering capacity in the presence of high salt concentrations.

Section 2: Inconsistent Protein Denaturation and Refolding

GdnHCl is a go-to denaturant for protein stability and folding studies.[9] Variability in these experiments can obscure important findings.

Problem: Incomplete or Variable Protein Denaturation.
  • Causality: The denaturing strength of GdnHCl is concentration-dependent. Incomplete denaturation can occur if the final GdnHCl concentration is too low or if the incubation time is insufficient. Generally, denaturation starts around 4 M and is complete by 6 M for most proteins.[9]

  • Solution:

    • Verify Concentration: Ensure the final concentration of your GdnHCl solution is accurate. See the reagent preparation section above for tips on preparing high-concentration stocks.

    • Optimize Incubation: Increase the incubation time to ensure the denaturation reaction reaches equilibrium.

    • Monitor Denaturation: Use techniques like circular dichroism (CD) or intrinsic tryptophan fluorescence to monitor the unfolding process and confirm complete denaturation.

Problem: Low Yield of Refolded Protein.
  • Causality: Protein refolding is a delicate process. The removal of the denaturant must be controlled to prevent protein aggregation. Rapid dilution or dialysis of GdnHCl can lead to misfolding and aggregation.[9]

  • Solution:

    • Stepwise Dialysis or Gradient Chromatography: Remove GdnHCl gradually. Stepwise dialysis against decreasing concentrations of GdnHCl or on-column refolding using a gradient of decreasing denaturant can improve refolding yields.[10]

    • Refolding Additives: Include additives in the refolding buffer that can help prevent aggregation, such as L-arginine or polyethylene glycol (PEG).

    • Redox Shuffling: For proteins with disulfide bonds, include a redox pair like reduced and oxidized glutathione in the refolding buffer to promote correct disulfide bond formation.[10]

Section 3: Nucleic Acid Extraction Problems

Guanidine thiocyanate (GITC) is a key component in many RNA extraction kits due to its ability to lyse cells and inactivate RNases.[11][12][13]

Problem: Low A260/A230 Ratios in Extracted RNA.
  • Causality: A low A260/A230 ratio is a common indicator of contamination with guanidine thiocyanate, which has a strong absorbance around 230 nm.[14] This contamination can inhibit downstream enzymatic reactions like reverse transcription and qPCR.[15]

  • Solution:

    • Additional Wash Steps: Include an extra wash step with the ethanol-based wash buffer provided in your extraction kit. Some protocols recommend up to four washes to effectively remove residual guanidine salts.[14]

    • Incubation During Wash: Let the wash buffer incubate on the silica column for a minute before centrifugation to improve the dissolution and removal of salts.[14]

    • RNA Precipitation: If contamination persists, perform an ethanol precipitation of the eluted RNA. The salts will remain in the supernatant.

Problem: RNA Degradation Despite Using a GITC-Based Lysis Buffer.
  • Causality: While GITC is a potent RNase inhibitor, it may not be sufficient if the sample has an extremely high RNase content or if the lysis is incomplete.[12]

  • Solution:

    • Thorough Homogenization: Ensure the sample is completely homogenized in the lysis buffer to allow the GITC to rapidly inactivate all RNases.

    • Add β-mercaptoethanol: For tissues with high RNase content, add β-mercaptoethanol to the lysis buffer immediately before use. This reducing agent further aids in denaturing RNases by breaking disulfide bonds.

    • Work Quickly and on Ice: Minimize the time between sample collection and lysis. Keep samples on ice to reduce enzymatic activity before they are fully submerged in the lysis buffer.

Section 4: Assay Interference

The presence of residual guanidine compounds in your sample can interfere with various downstream assays.

Problem: Inhibition of Enzymatic Assays (e.g., qPCR, ELISA).
  • Causality: Guanidinium ions are potent protein denaturants. Even at low concentrations, they can disrupt the structure of enzymes like DNA polymerase, leading to failed or inefficient reactions.[15]

  • Solution:

    • Purification: Ensure your sample is thoroughly purified to remove all traces of guanidine salts. For nucleic acids, consider the additional wash steps and precipitation mentioned above. For proteins, dialysis or buffer exchange chromatography is effective.

    • Dilution: If purification is not possible, diluting the sample may reduce the guanidine concentration to a level that is tolerated by the enzyme. However, this will also dilute your target molecule.

    • Assay Controls: Run appropriate controls, such as spiking a known clean sample with varying concentrations of the guanidine salt, to determine the inhibitory concentration for your specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the difference between guanidine hydrochloride and guanidine thiocyanate?

A1: Both are strong chaotropic agents that disrupt hydrogen bonds and denature proteins.[1][16] Guanidine hydrochloride (GdnHCl) is commonly used in protein denaturation and refolding studies.[9] Guanidine thiocyanate (GITC) is more potent and is a primary component of lysis buffers for RNA extraction because it is highly effective at inactivating RNases.[12][13]

Q2: Can I prepare an 8M GdnHCl solution at room temperature?

A2: It is very difficult to prepare an 8M GdnHCl solution at room temperature as its maximum solubility is around 6 M.[3][6] To achieve an 8M concentration, you will need to gently heat the solution to about 35°C with stirring.[3]

Q3: My A260/A280 ratio is good, but the A260/A230 is low. What's the problem?

A3: A low A260/A230 ratio, despite a good A260/A280 ratio, strongly suggests contamination with guanidine salts from the lysis or binding buffer used during nucleic acid extraction.[14] These salts absorb strongly at 230 nm. To resolve this, perform additional ethanol washes or re-precipitate your nucleic acid sample.[14][17]

Q4: Is it safe to mix guanidine-containing waste with bleach?

A4: No. Mixing guanidine thiocyanate with bleach (sodium hypochlorite) can produce highly toxic cyanide gas. Mixing guanidine hydrochloride with bleach can produce chlorine gas.[18] Always dispose of guanidine-containing waste according to your institution's safety guidelines and never mix it with bleach-containing waste streams.

Q5: Why do my protein samples aggregate when I remove the GdnHCl?

A5: Aggregation during refolding is a common issue that occurs when the denaturant is removed too quickly.[9] This leads to improper hydrophobic interactions between partially folded protein molecules. The solution is to remove the GdnHCl slowly, either through stepwise dialysis, gradient dilution, or on-column refolding, often in the presence of anti-aggregation additives.[10]

Experimental Protocols & Data

Protocol 1: Preparation of 8 M Guanidine Hydrochloride Stock Solution
  • Weigh out 76.42 g of guanidine hydrochloride (FW: 95.53 g/mol ).

  • Add it to a beaker with a stir bar.

  • Add approximately 80 mL of deionized water.

  • Place the beaker on a stir plate with gentle heating (set to ~35-40°C).

  • Stir until the GdnHCl is completely dissolved. The solution will become cold initially.[5]

  • Once dissolved, remove from heat and transfer the solution to a 100 mL graduated cylinder.

  • Bring the final volume to 100 mL with deionized water.

  • Filter the solution through a 0.22 µm filter and store at room temperature.[3]

Table 1: Interpreting Spectrophotometric Ratios for RNA Quality
CategoryConcentration (ng/µL)A260/A280 RatioA260/A230 RatioInterpretation
Very Good ≥ 1002.0 – 2.1≥ 2.0Highly pure RNA; no protein or guanidine salt contamination. Ideal for sensitive applications like RNA-seq.[12]
Good 50 – 1001.9 – 2.01.8 – 2.0Clean RNA with minimal contaminants. Suitable for most downstream applications.[12]
Contaminated Variable1.7 – 1.9< 1.8Potential protein and/or salt contamination. May inhibit enzymatic reactions.[12]
Poor < 20< 1.7 or > 2.2< 1.5Likely degraded or heavily contaminated RNA. Re-extraction is recommended.[12]

Visualizing Workflows and Mechanisms

Diagram 1: General Troubleshooting Workflow for Inconsistent Results

cluster_reagent Reagent Issues cluster_protocol Protocol Issues cluster_assay Assay Issues A Inconsistent Experimental Results Observed B Review Reagent Preparation & Storage A->B C Analyze Experimental Protocol Execution A->C D Check for Downstream Assay Interference A->D B1 Guanidine salt fully dissolved? B->B1 C1 Incubation times/temps correct? C->C1 D1 Residual guanidine in sample? D->D1 B2 Correct concentration & pH? B1->B2 B3 Freshly prepared or properly stored? B2->B3 E Implement Corrective Actions B3->E C2 Wash steps sufficient? C1->C2 C3 Homogenization complete? C2->C3 C3->E D2 Enzyme inhibition observed? D1->D2 D3 Run inhibition controls D2->D3 D3->E F Results Consistent? E->F G Experiment Complete F->G Yes H Consult Further Resources/Technical Support F->H No cluster_native Native State cluster_denatured Denatured State Native Folded Protein (Stable) Denatured Unfolded Protein (Solubilized) Native->Denatured + High [GdnHCl] H2O_A Ordered Water (H-bond network) H2O_A->Native Stabilizes HBonds Intramolecular H-Bonds Hydrophobic Hydrophobic Core Denatured->Native - Remove GdnHCl (e.g., Dialysis) H2O_B Disordered Water Gdn Guanidinium Ions (Gdn+) Gdn->Denatured Solubilizes hydrophobic residues Gdn->H2O_B Disrupts H-bonds

Caption: Guanidinium ions disrupt the hydrogen bond network of water, destabilizing the native protein structure.

References

  • Chemistry For Everyone. (2025, October 21).
  • Study.com. (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results.
  • Yeasen. (2025, July 7). Common Issues and Troubleshooting in RNA Extraction Using TRIzol.
  • Reddit. (2017, July 24). Dissolving GuHCL (Guanidine Hydrochloride)
  • Chromatography Forum. (2022, July 25). Inconsistent GC/MS results.
  • Jinan Qinmu Fine Chemical Co., Ltd. (2022, October 26). Action of Guanidine Hydrochloride on Proteins.
  • Wikipedia. (n.d.). Guanidine.
  • ResearchGate. (2025, August 5). Effective interactions between chaotropic agents and proteins.
  • ResearchGate. (2015, August 24).
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (n.d.). Biological Activities of Guanidine Compounds.
  • NIH. (n.d.). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria.
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride solution, 6M.
  • Taylor & Francis. (n.d.). Chaotropic – Knowledge and References.
  • NIH. (n.d.).
  • NIH. (2023, February 28).
  • ResearchGate. (2015, November 16). How can I purify a protein using guanidium hydrochloride?
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride (G7153)
  • NIH. (2020, September 22). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride.
  • Thermo Fisher Scientific. (n.d.). Qualification of nucleic acid samples for infectious disease research workflows.
  • Google Patents. (n.d.).
  • YouTube. (2015, December 18).
  • Reddit. (n.d.). How to fix Guanidine ITC contamination during RNA extraction?
  • ResearchGate. (2015, September 25).
  • MDPI. (2022, May 10). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics.
  • NIH. (n.d.).
  • Bitesize Bio. (2025, October 17). A complete guide to how nucleic acid extraction kits work.
  • ACS Publications. (2013, September 23).
  • Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis.
  • ResearchGate. (2018, June 10). How can I prepare guanidine hydrochloride 8M?
  • BioSpectra. (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS.
  • NIH. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
  • Reddit. (2023, August 8).
  • Google Patents. (n.d.).
  • Biology LibreTexts. (2025, August 5).
  • Interchim. (n.d.). Guanidine Hydrochloride.
  • Protocol Online. (n.d.). denature a protein of interest - Protein and Proteomics.
  • ResearchGate. (2014, December 7). Why am I getting inconsistent results through HPLC?
  • ResearchGate. (n.d.). Stability of guanidine compounds in biological samples.
  • Sciencemadness Wiki. (2025, October 13). Guanidine.
  • Genetic Education. (2022, July 13).
  • The Royal Society of Chemistry. (n.d.).
  • (n.d.).
  • PubMed. (2025, February 12). Antifungal activity of guanidine compounds.
  • (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • NIH. (n.d.).

Sources

Technical Support Center: Optimizing N-(3,4-dimethoxyphenyl)guanidine Activity Through pH Adjustment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3,4-dimethoxyphenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the experimental conditions for this compound, with a specific focus on the critical role of pH.

Introduction: The Significance of pH in Modulating Bioactivity

The biological activity of any ionizable compound is intrinsically linked to the pH of its environment.[1][2][3] For N-(3,4-dimethoxyphenyl)guanidine, the highly basic guanidine group is the primary determinant of its physicochemical properties and, consequently, its biological function. The protonation state of this group, which is dictated by the surrounding pH, governs its ability to interact with its biological target through mechanisms such as hydrogen bonding and electrostatic interactions.[4] Therefore, precise control of pH is not merely a matter of experimental consistency but a fundamental prerequisite for obtaining meaningful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my experimental buffer so important for the activity of N-(3,4-dimethoxyphenyl)guanidine?

The guanidine moiety in N-(3,4-dimethoxyphenyl)guanidine is a very strong organic base.[5][6][7] Its pKa, the pH at which 50% of the molecules are in their protonated (charged) form, is typically high, often around 12.5-13.6 for guanidine itself.[4][5][6][8][9] At physiological pH (around 7.4), the guanidine group will be almost exclusively in its protonated, positively charged form, known as the guanidinium cation.[5][8] This charge is crucial for its interaction with biological targets, which are often negatively charged at physiological pH (e.g., phosphate groups in nucleic acids or carboxylate groups in proteins).[6] Deviations from the optimal pH can alter this charge state, potentially reducing or abolishing the compound's activity.

Q2: What is the likely optimal pH range for N-(3,4-dimethoxyphenyl)guanidine activity?

While the exact optimal pH is target-dependent, for most biological assays conducted in vitro (e.g., enzyme inhibition, cell-based assays), maintaining a stable pH within the physiological range of 7.2 to 7.6 is a standard starting point. The rationale is that most biological macromolecules and cellular systems have evolved to function optimally within this narrow pH window. However, the specific pKa of N-(3,4-dimethoxyphenyl)guanidine and the nature of its target interaction may necessitate empirical determination of the optimal pH for your specific system.

Q3: How does the Henderson-Hasselbalch equation relate to my experiments with this compound?

The Henderson-Hasselbalch equation is a fundamental tool for understanding the relationship between pH, pKa, and the ratio of the protonated (charged) and unprotonated (neutral) forms of a compound.[10][11][12] For a weak base like N-(3,4-dimethoxyphenyl)guanidine, the equation is:

pH = pKa + log ([Base] / [Acid])

Where:

  • [Base] is the concentration of the unprotonated, neutral form.

  • [Acid] is the concentration of the protonated, charged (guanidinium) form.

Given the high pKa of the guanidine group, this equation illustrates that at physiological pH, the concentration of the charged form will be significantly higher than the neutral form. This is a key consideration for predicting its behavior in different biological compartments.

Q4: Can I use any biological buffer for my experiments?

No, the choice of buffer is critical. You should select a buffer with a pKa value close to your desired experimental pH to ensure maximum buffering capacity.[13] For experiments in the physiological range, common choices include HEPES, PIPES, MOPS, and phosphate-buffered saline (PBS).[14][15][16] It is also important to consider potential interactions between the buffer components and your experimental system. For instance, phosphate buffers can sometimes interfere with assays involving phosphate transfer reactions.

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity with N-(3,4-dimethoxyphenyl)guanidine.

This is a common issue that can often be traced back to suboptimal pH control. Here’s a systematic approach to troubleshoot and optimize your experimental pH.

Step 1: Verify the pH of Your Final Assay Solution

Do not assume the pH of your stock solutions or commercial buffers is accurate. Always measure the pH of your final experimental solution containing all components (buffer, compound, cells, etc.) at the temperature of your experiment. Temperature can significantly affect pH.[13]

Step 2: Prepare a pH Titration Curve for Your System

To empirically determine the optimal pH for your specific assay, it is highly recommended to perform a pH titration. This involves running your experiment across a range of pH values.

Experimental Protocol: pH Optimization Assay

  • Buffer Selection: Choose a biological buffer with a broad buffering range or use a combination of buffers to cover a pH range from, for example, 6.5 to 8.5.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Assay Setup: Set up your experiment in parallel using each of the prepared buffers. Ensure that the concentration of N-(3,4-dimethoxyphenyl)guanidine and all other reagents is consistent across all conditions.

  • Activity Measurement: Perform your assay and measure the biological activity of the compound at each pH.

  • Data Analysis: Plot the measured activity as a function of pH. The peak of this curve will indicate the optimal pH for your experimental system.

Step 3: Choosing and Preparing the Right Buffer

Based on your determined optimal pH, select a buffer whose pKa is within +/- 1 pH unit of this value.

BufferpKa at 25°CUseful pH Range
MES6.105.5 - 6.7
Bis-Tris6.505.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.206.5 - 7.9
HEPES7.486.8 - 8.2
TES7.406.8 - 8.2
Tris8.077.2 - 9.0
Bicine8.357.6 - 9.0

Data sourced from Sigma-Aldrich and other buffer manufacturers.[14][16][17]

Protocol for Preparing a 1 M HEPES Stock Solution (pH 7.4)

  • Dissolve 238.3 g of HEPES free acid in 800 mL of deionized water.

  • While stirring, slowly add 10 M NaOH to adjust the pH to 7.4.[18][19] Use a calibrated pH meter for accurate measurement.

  • Once the desired pH is reached, add deionized water to a final volume of 1 L.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store at 4°C.

Visualizing the Importance of pH: Protonation and Target Interaction

The following diagram illustrates the fundamental relationship between pH, the protonation state of the guanidine group in N-(3,4-dimethoxyphenyl)guanidine, and its subsequent interaction with a hypothetical biological target.

G cluster_pH Environmental pH cluster_Compound N-(3,4-dimethoxyphenyl)guanidine State cluster_Target Biological Target Interaction Low_pH Low pH (e.g., < 6.0) Protonated Predominantly Protonated (Guanidinium Cation, +) Low_pH->Protonated Favors Physiological_pH Physiological pH (e.g., 7.2 - 7.6) Physiological_pH->Protonated Strongly Favors High_pH High pH (e.g., > 9.0) Deprotonated Increasingly Deprotonated (Neutral Guanidine) High_pH->Deprotonated Starts to Favor Optimal_Binding Optimal Electrostatic Interaction & Activity Protonated->Optimal_Binding Enables Reduced_Binding Reduced Interaction & Activity Deprotonated->Reduced_Binding Leads to

Sources

Validation & Comparative

A Comparative Guide for Researchers: Metformin and the Therapeutic Potential of Dimethoxyphenyl Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in metabolic diseases, the landscape of anti-diabetic compounds is in continuous evolution. While metformin remains a cornerstone of type 2 diabetes management, the exploration of novel molecules with similar or improved efficacy and safety profiles is a critical endeavor. This guide provides an in-depth comparative analysis of the well-established biguanide, metformin, and the emergent class of dimethoxyphenyl guanidine derivatives.

This document moves beyond a simple cataloging of facts to offer a foundational understanding of their respective mechanisms, supported by detailed experimental protocols for comparative evaluation. It is designed to empower researchers to design and execute studies that can rigorously assess the potential of novel guanidine-based compounds.

Introduction: A Tale of Two Guanidines

Metformin, a dimethylbiguanide, has a rich history originating from the French lilac Galega officinalis, a plant known for its glucose-lowering properties due to the presence of guanidine.[1] First synthesized in 1922, its clinical use for diabetes was established in the 1950s.[2] It is now the most widely prescribed oral hypoglycemic agent, lauded for its efficacy, safety profile, and low cost.[3]

Dimethoxyphenyl guanidine represents a class of synthetic guanidine derivatives. While no specific dimethoxyphenyl guanidine compound is currently approved for diabetic treatment, the guanidine moiety is a recognized pharmacophore with hypoglycemic potential. The addition of a dimethoxyphenyl group can significantly alter the molecule's lipophilicity and potential protein-binding interactions, offering a promising avenue for the development of new therapeutic agents. This guide will, therefore, treat dimethoxyphenyl guanidine as a representative of a class of compounds to be evaluated against the benchmark of metformin.

Mechanisms of Action: A Study in Contrasts and Commonalities

The primary therapeutic effect of both metformin and potentially, dimethoxyphenyl guanidine derivatives, is the reduction of hyperglycemia. However, their underlying molecular mechanisms, while potentially overlapping, are not identical.

Metformin: A Multi-pronged Approach to Glucose Homeostasis

Metformin's primary mode of action is the reduction of hepatic glucose production.[4] This is achieved primarily through the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[5]

Key downstream effects of metformin-induced AMPK activation include:

  • Inhibition of Gluconeogenesis: Activated AMPK phosphorylates and inhibits key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

  • Increased Glucose Uptake: In peripheral tissues like muscle and fat, metformin promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.

  • Improved Insulin Sensitivity: By reducing hepatic glucose output and increasing peripheral glucose utilization, metformin improves overall insulin sensitivity.

Metformin_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Peripheral Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Gluconeogenesis->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: Metformin's primary mechanism of action.

Dimethoxyphenyl Guanidine: Exploring a Landscape of Possibilities

The precise anti-diabetic mechanism of dimethoxyphenyl guanidine derivatives is not as well-defined as that of metformin and would need to be elucidated for any novel compound. However, based on the known pharmacology of guanidine-containing molecules, several potential mechanisms can be hypothesized:

  • Direct AMPK Activation: It is plausible that some guanidine derivatives could directly or indirectly activate AMPK, mimicking metformin's primary mechanism.

  • Inhibition of α-Glucosidase: Some guanidine compounds have been shown to inhibit α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into glucose. This would delay glucose absorption and reduce postprandial hyperglycemia.

  • Modulation of Ion Channels: Guanidine and its derivatives are known to interact with various ion channels. While the direct link to glycemic control is less clear, modulation of potassium or calcium channels in pancreatic β-cells could potentially influence insulin secretion.

  • Structure-Activity Relationship: The dimethoxyphenyl moiety would increase the lipophilicity of the guanidine core compared to metformin. This could lead to altered cell permeability, different subcellular localization, and potentially novel protein-binding partners, resulting in a distinct pharmacological profile.

Guanidine_Pathway DPG Dimethoxyphenyl Guanidine AMPK AMPK Activation? DPG->AMPK Alpha_Glucosidase α-Glucosidase Inhibition? DPG->Alpha_Glucosidase Ion_Channels Ion Channel Modulation? DPG->Ion_Channels Hypoglycemic_Effect Hypoglycemic Effect AMPK->Hypoglycemic_Effect Alpha_Glucosidase->Hypoglycemic_Effect Ion_Channels->Hypoglycemic_Effect

Caption: Potential mechanisms of action for dimethoxyphenyl guanidine.

Experimental Protocols for Comparative Evaluation

To rigorously compare the anti-diabetic properties of a novel dimethoxyphenyl guanidine derivative with metformin, a multi-tiered experimental approach is essential, encompassing both in vitro and in vivo models.

In Vitro Assays: Mechanistic Insights at the Cellular Level

This assay determines the ability of the test compound to activate AMPK in a cell-free system.

Principle: The assay measures the phosphorylation of a specific AMPK substrate peptide in the presence of the test compound. The amount of phosphorylated substrate is quantified, typically using a luminescent or fluorescent readout.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing MOPS, glycerol 2-phosphate, MgCl₂, EGTA, EDTA, and DTT.

    • Reconstitute recombinant human AMPK enzyme in kinase dilution buffer.

    • Prepare a solution of the specific AMPK substrate peptide (e.g., SAMS peptide).

    • Prepare ATP solution.

    • Prepare the test compound (dimethoxyphenyl guanidine) and metformin (positive control) at various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the reaction buffer, AMPK enzyme, and substrate peptide to each well.

    • Add the test compound or metformin to the respective wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Add a detection reagent that quantifies the amount of ADP produced (inversely proportional to the remaining ATP) or directly measures the phosphorylated substrate using a specific antibody.

    • Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of AMPK activation relative to a positive control (e.g., a known AMPK activator like AICAR or direct addition of AMP).

    • Determine the EC₅₀ (half-maximal effective concentration) for both dimethoxyphenyl guanidine and metformin.

AMPK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AMPK, Substrate, ATP, Test Compounds) Start->Prepare_Reagents Kinase_Reaction Incubate Reagents with Test Compound Prepare_Reagents->Kinase_Reaction Add_ATP Initiate Reaction with ATP Kinase_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Add Detection Reagent (Luminescence/Fluorescence) Stop_Reaction->Detection Read_Signal Read Signal Detection->Read_Signal Analyze_Data Analyze Data (EC₅₀ Calculation) Read_Signal->Analyze_Data End End Analyze_Data->End InVivo_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Induce_Diabetes Induce Diabetes (High-Fat Diet + STZ) Acclimatize->Induce_Diabetes Confirm_Diabetes Confirm Diabetes (Blood Glucose > 250 mg/dL) Induce_Diabetes->Confirm_Diabetes Group_Animals Group Animals (Control, Metformin, DPG) Confirm_Diabetes->Group_Animals Treatment Daily Oral Treatment (4-8 weeks) Group_Animals->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring OGTT Perform OGTT Monitoring->OGTT Sacrifice Sacrifice and Collect Samples OGTT->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis End End Analysis->End

Caption: Workflow for the in vivo evaluation in a diabetic rat model.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Efficacy

ParameterMetforminDimethoxyphenyl Guanidine
AMPK Activation (EC₅₀, µM)[Insert Value][Insert Value]
Glucose Uptake (EC₅₀, µM)[Insert Value][Insert Value]
α-Glucosidase Inhibition (IC₅₀, µM)N/A[Insert Value]

Table 2: Comparative In Vivo Efficacy in STZ-Induced Diabetic Rats

ParameterDiabetic ControlMetformin (dose)Dimethoxyphenyl Guanidine (dose)
% Change in Fasting Blood Glucose (Final vs. Initial)[Insert Value][Insert Value][Insert Value]
HbA1c (%)[Insert Value][Insert Value][Insert Value]
OGTT AUC (mg·min/dL)[Insert Value][Insert Value][Insert Value]
Serum Insulin (ng/mL)[Insert Value][Insert Value][Insert Value]
Total Cholesterol (mg/dL)[Insert Value][Insert Value][Insert Value]
Triglycerides (mg/dL)[Insert Value][Insert Value][Insert Value]

Conclusion: Charting the Path Forward

This guide provides a comprehensive framework for the comparative evaluation of dimethoxyphenyl guanidine derivatives against the gold standard, metformin. While metformin's mechanisms are well-established, the therapeutic potential of novel guanidine compounds lies in the possibility of engaging alternative or complementary pathways, potentially offering improved efficacy, a different side-effect profile, or benefits for specific patient subpopulations.

The provided experimental protocols are designed to be robust and self-validating, allowing for a rigorous assessment of a novel compound's anti-diabetic properties. By systematically investigating the mechanisms of action and in vivo efficacy, researchers can build a strong data package to support the further development of promising new therapies for type 2 diabetes. The journey from a promising molecular scaffold to a clinically relevant therapeutic is long and challenging, but it begins with rigorous and well-designed preclinical comparisons such as those outlined here.

References

  • Aggarwal N.S., Syan N., and Mathur P. (2013). Bi-layer tablet technology—opening new ways in drug delivery systems: an overview. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4: 2229–3701.
  • Ahmed I. and Rao Y. M. (2012). A modified release drug delivery Device: multilayered matrix tablets. The American Journal of Pharm Tech Research, 2: 2249–3387.
  • Brownlee M. (2001). Biochemistry and molecular cell biology of diabetic complications.
  • Dey L, Attele AS, Yuan CS. (2002). Alternative therapies for type 2 diabetes. Altern Med Rev, 7:45-58.
  • Kwong SC, Brubacher J. (1998). Phenformin and lactic acidosis: a case report and review. J Emerg Med, 16:881-6.
  • Luft D, Schmulling RM, Eggstein M. (1978). Lactic acidosis in biguanide-treated diabetics: a review of 330 cases. Diabetologia, 14:75-87.
  • Mithieux G, Guignot L, Bordet JC et al. (2002).
  • Samuelsen GS. (1935). An investigation of the toxicity and hypoglycemic effect of several guanidine compounds. J Pharmacol Exp Ther, 51:17-24.
  • Shaw RJ, Lamia KA, Vasquez D et al. (2005). The kinase LKB1 mediates glucose homeostasis in liver and therapeutics effects of metformin. Science, 310:1642-6.
  • Diabetologia. (2017). Molecular mechanism of action of metformin: old or new insights? [Link]

  • Education in Chemistry. (2011). Drug Discovery: metformin and the control of diabetes. [Link]

  • Expert Opinion on Therapeutic Patents. (2016). Novel approaches to screening guanidine derivatives. [Link]

  • Frontiers in Pharmacology. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. [Link]

  • Harvard University. (2022). Publication: Evaluating novel glucose-lowering therapies in first-line treatment for type 2 diabetes. [Link]

  • Journal of Inorganic Biochemistry. (2017). Synthesis and anti-diabetic activity of new N,N-dimethylphenylenediamine-derivatized nitrilotriacetic acid vanadyl complexes. [Link]

  • Journal of Pharmaceutical Sciences. (1983). Antidiabetic behavior of biguanides. [Link]

  • MDPI. (2024). Bifunctional Metformin–Phenolic Hybrids with Improved Anticancer and Antioxidant Properties: Evaluation on Glioma Cells. [Link]

  • MDPI. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. [Link]

  • Methodist Debakey Cardiovascular Journal. (2017). Glucophage® (Metformin Hydrochloride), the Wonder Drug: A Biguanide Class Treatment of Type 2 Diabetes. [Link]

  • Molecules. (2024). Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. [Link]

  • EBM Consult. (2015). The Mechanism of Goat's Rue or French Lilac in the Treatment of Diabetes Mellitus. [Link]

  • ResearchGate. (2024). Structure of guanidine and metformin G. officinalis is herbal ancestor... [Link]

  • ResearchGate. (2024). The natural compounds guanidine and galegine recognized in Galega officinalis and the synthetic derivative metformin that is mainly used in the treatment of type 2 diabetes mellitus. Chemical structures were drawn using ACD/ChemSketch 2023.2.1 software. [Link]

  • ResearchGate. (2024). Structure Study of Metformin Drug an AFM- Investigations. [Link]

  • RSC Publishing. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. [Link]

  • EXCLI Journal. (2023). Review article: STREPTOZOTOCIN AS A TOOL FOR INDUCTION OF RAT MODELS OF DIABETES: A PRACTICAL GUIDE. [Link]5253)

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(3,4-dimethoxyphenyl)guanidine metanesulfonate (DGM) is a novel compound whose biological activity is not yet characterized. This guide provides a comprehensive, hypothesis-driven framework for systematically validating its potential therapeutic activities. Drawing from the distinct chemical features of its guanidine and 3,4-dimethoxyphenyl moieties, we propose a multi-pronged screening and validation workflow. This document is intended for researchers, scientists, and drug development professionals, offering a structured comparison against established therapeutic agents and detailing robust experimental protocols to elucidate the pharmacological profile of DGM. Our approach emphasizes scientific integrity through orthogonal validation and is grounded in authoritative references to ensure reproducibility and trustworthiness.

Introduction: Deconstructing the Target Molecule

The validation of a novel chemical entity like N-(3,4-dimethoxyphenyl)guanidine metanesulfonate (herein referred to as DGM) begins not with random screening, but with a logical deduction of its potential biological targets based on its structure. The molecule presents two key pharmacophores: the guanidine group and the 3,4-dimethoxyphenyl (veratryl) group .

  • The Guanidine Moiety: This functional group is a cornerstone in a wide array of therapeutic agents.[1] Its highly basic nature (pKa ≈ 13.5) ensures it is protonated at physiological pH, forming a stable guanidinium cation.[2] This feature is critical for interactions with biological targets. Guanidine-containing compounds are known to exhibit diverse biological activities, including anti-inflammatory, antidiabetic, and central nervous system effects.[1][3] Prominent examples include the α2-adrenergic agonists clonidine and guanfacine,[4] the antidiabetic drug metformin,[5] and ion channel modulators.[6]

  • The 3,4-Dimethoxyphenyl Moiety: This group, also known as a veratryl group, is found in various natural products and synthetic molecules with a range of biological activities.[7] Its presence can influence metabolic stability and absorption.[8] In some contexts, this moiety is associated with compounds that modulate ion channels or interact with monoamine systems.[9][10]

This structural analysis forms the basis of our validation strategy. We will formulate and test a series of hypotheses, comparing DGM's performance against well-characterized drugs that represent the most probable mechanisms of action.

G cluster_moieties Structural Analysis cluster_hypotheses Hypothesis Generation DGM N-(3,4-dimethoxyphenyl)guanidine metanesulfonate (DGM) Guanidine Guanidine Moiety DGM->Guanidine contains Dimethoxy 3,4-Dimethoxyphenyl Moiety DGM->Dimethoxy contains H1 Hypothesis 1: α2-Adrenergic Receptor Agonism Guanidine->H1 Similar to Clonidine, Guanfacine H2 Hypothesis 2: AMPK Pathway Activation Guanidine->H2 Similar to Metformin H3 Hypothesis 3: Ion Channel Modulation Guanidine->H3 Known Guanidinium Channel Blockers H4 Hypothesis 4: LANCL2 Pathway Activation Guanidine->H4 Potential for Novel Immunomodulatory Targets Dimethoxy->H3 Common in Channel Modulators

Figure 1: Hypothesis generation based on structural deconstruction of DGM.

Comparative Framework and Experimental Validation

Our validation strategy is organized into a tiered screening cascade. We will investigate four primary hypotheses, each with a dedicated set of assays. For each hypothesis, DGM will be compared directly against a "gold standard" compound known to act through that specific mechanism.

Hypothesis 1: DGM as an α2-Adrenergic Receptor Agonist

Rationale: The structural similarity of the N-aryl guanidine core of DGM to α2-adrenergic agonists like clonidine and guanabenz is a strong indicator of potential activity at these receptors.[11] These receptors are key therapeutic targets for hypertension and ADHD.[4][12]

Comparative Compound: Clonidine.

This primary assay determines if DGM can physically displace a known radioligand from the α2-receptor, providing data on its binding affinity (Ki).

Protocol:

  • Preparation: Use commercially available cell membranes from a stable cell line (e.g., HEK293) expressing the human α2A-adrenergic receptor.

  • Reaction Mixture: In a 96-well plate, combine receptor membranes (10-20 µg protein), a radioligand (e.g., [³H]-clonidine at a final concentration near its Kd, ~0.4 nM), and varying concentrations of DGM or unlabeled clonidine (ranging from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate at 25°C for 60 minutes to allow binding to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM yohimbine). Calculate specific binding and plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki is calculated using the Cheng-Prusoff equation.

This orthogonal assay validates whether binding translates into a functional cellular response. α2-receptor activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human α2A-adrenergic receptor in a 96-well plate and grow to confluence.

  • Treatment: Pre-treat cells with a phosphodiesterase inhibitor like IBMX (0.5 mM) for 15 minutes. Then, add varying concentrations of DGM or clonidine, followed immediately by stimulation with forskolin (10 µM) to induce cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and determine the EC50 value.

Comparative Data Summary:

CompoundReceptor Binding (Ki, nM)Functional Activity (EC50, nM)
Clonidine Literature Value (e.g., ~1-5 nM)Literature Value (e.g., ~5-20 nM)
DGM Experimental ResultExperimental Result
Hypothesis 2: DGM as an AMP-Activated Protein Kinase (AMPK) Pathway Activator

Rationale: The biguanide drug metformin, which contains a guanidine-like structure, exerts its primary antidiabetic effects by activating AMPK.[5][13] This pathway is a central regulator of cellular metabolism.

Comparative Compound: Metformin.

Activation of AMPK is universally measured by detecting its phosphorylation at Threonine-172 (p-AMPK). A key downstream substrate, Acetyl-CoA Carboxylase (ACC), is also phosphorylated at Serine-79 (p-ACC).

Protocol:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) and serum-starve for 4 hours. Treat cells with varying concentrations of DGM or metformin (e.g., 0.1 µM to 2 mM) for 1-2 hours.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate overnight at 4°C with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC. Use a loading control like β-actin.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate on an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

A hallmark of AMPK activation in muscle cells is an increase in glucose uptake.

Protocol:

  • Cell Culture: Differentiate C2C12 myoblasts into myotubes in a 24-well plate.

  • Treatment: Serum-starve the myotubes for 4 hours, then treat with DGM, metformin, or insulin (positive control) for 60 minutes.

  • Glucose Uptake: Add 2-deoxy-D-[³H]-glucose to each well and incubate for 15 minutes.

  • Termination & Lysis: Stop the uptake by washing cells with ice-cold PBS. Lyse the cells with 0.1 M NaOH.

  • Quantification: Measure the incorporated radioactivity via liquid scintillation counting and normalize to total protein content.

Comparative Data Summary:

Compoundp-AMPK Induction (EC50)Glucose Uptake (% increase over baseline)
Metformin Literature Value (e.g., ~0.5-2 mM)Literature Value (e.g., ~50-100%)
DGM Experimental ResultExperimental Result
Hypothesis 3: DGM as an Ion Channel Modulator

Rationale: Guanidinium ions are known to block certain voltage-gated channels, particularly potassium (Kv) and sodium (Nav) channels.[6][14] The lipophilic dimethoxyphenyl group could further guide the molecule to the channel pore or gating machinery.

Comparative Compound: Tetrodotoxin (TTX) for Nav channels; Tetraethylammonium (TEA) for Kv channels.

High-throughput automated patch-clamp systems allow for rapid screening of DGM against a panel of key cardiac and neuronal ion channels (e.g., hERG, Nav1.5, Cav1.2, Kv7.1).

Protocol:

  • Cell Preparation: Use cell lines stably expressing the ion channel of interest.

  • Assay Execution: Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner). Cells are captured, and a whole-cell patch configuration is established.

  • Voltage Protocol: Apply a specific voltage protocol to elicit and measure the ionic current for the channel being tested.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of DGM.

  • Data Analysis: Measure the peak current at each concentration and calculate the percentage of inhibition. Determine the IC50 from the concentration-response curve.

Comparative Data Summary:

Ion ChannelComparative BlockerBlocker IC50 (nM)DGM IC50 (nM)
hERG (Kv11.1) Dofetilide~10Experimental Result
Nav1.5 Tetrodotoxin~2000 (for resistant)Experimental Result
Cav1.2 Nifedipine~150Experimental Result
Hypothesis 4: DGM as a Lanthionine Synthetase C-Like Protein 2 (LANCL2) Agonist

Rationale: LANCL2 is an emerging therapeutic target for autoimmune and inflammatory diseases.[15] Its natural ligand, abscisic acid (ABA), and other synthetic agonists activate pathways that promote anti-inflammatory and insulin-sensitizing effects.[16] Given the broad immunomodulatory potential of guanidine-containing compounds, exploring this novel pathway is a logical step.[17]

Comparative Compound: BT-11 (a known synthetic LANCL2 agonist).[18]

This assay determines if DGM can bind to the LANCL2 receptor.

Protocol:

  • Reagents: Use purified recombinant human LANCL2 protein and a fluorescently labeled ABA probe.

  • Assay: In a microplate, incubate a fixed concentration of LANCL2 and the fluorescent probe with increasing concentrations of DGM or unlabeled ABA/BT-11.

  • Detection: Measure the fluorescence polarization (FP) or a similar homogenous binding signal. Displacement of the fluorescent probe by the test compound will result in a decrease in the signal.

  • Data Analysis: Calculate the IC50 from the dose-response curve.

LANCL2 activation is known to signal through the Akt pathway.[16]

Protocol:

  • Cell Culture: Use a human monocytic cell line like THP-1.

  • Treatment: Treat cells with DGM, BT-11, or ABA for 15-30 minutes.

  • Western Blot: Perform Western blotting as described in Hypothesis 2, using primary antibodies for phospho-Akt (Ser473), total Akt, phospho-CREB (Ser133), and total CREB.

  • Data Analysis: Quantify the ratio of phosphorylated to total protein.

Comparative Data Summary:

CompoundLANCL2 Binding (IC50)p-Akt Induction (EC50)
BT-11 Literature ValueLiterature Value
DGM Experimental ResultExperimental Result

Integrated Validation Workflow and Decision Making

The results from the tiered assays should be integrated to build a comprehensive pharmacological profile of DGM.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Validation start Start: DGM Compound A1 α2-Receptor Binding Assay start->A1 A2 p-AMPK Western Blot start->A2 A3 Ion Channel E-Phys Screen start->A3 A4 LANCL2 Binding Assay start->A4 B1 cAMP Functional Assay A1->B1 If Hit (Ki < 1µM) end End: Pharmacological Profile A1->end If No Hit B2 Glucose Uptake Assay A2->B2 If Hit (p-AMPK ↑) A2->end If No Hit B3 Manual Patch-Clamp Characterization A3->B3 If Hit (IC50 < 10µM) A3->end If No Hit B4 p-Akt Western Blot A4->B4 If Hit (IC50 < 10µM) A4->end If No Hit B1->end B2->end B3->end B4->end

Figure 2: Integrated experimental workflow for DGM validation.

Interpretation of Results:

  • Potent, Specific Activity: If DGM shows high potency and efficacy in one pathway (e.g., a low nanomolar Ki in the α2-receptor assay and a corresponding low EC50 in the cAMP assay) with minimal activity elsewhere, it suggests a specific mechanism of action.

  • Polypharmacology: If DGM demonstrates moderate activity across multiple pathways (e.g., micromolar activity at α2-receptors and on an ion channel), it may be a multi-target compound. This is common and can be therapeutically advantageous or a source of side effects.

  • No Activity: If no significant hits are identified, the structural hypotheses may be incorrect, and broader, unbiased phenotypic screening would be the logical next step.

This structured, comparative approach ensures that the biological activity of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is validated with scientific rigor, providing a clear and defensible pharmacological profile to guide future drug development efforts.

References

  • ResearchGate. (2020). Biological activities of guanidine compounds. [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
  • PubMed. (2009). Biological Activities of Guanidine Compounds. [Link]

  • PubMed. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. [Link]

  • MDPI. (2023). The Role of Alpha-2 Agonists for Attention Deficit Hyperactivity Disorder in Children: A Review. [Link]

  • ResearchGate. Behavioral and pharmacological characterization of 3,4-methylenedioxymethamphetamine, its enantiomers, and related compounds. [Link]

  • Cafer's Psychopharmacology. (2023). Understanding Alpha-2 Agonists. [Link]

  • MDPI. (2022). methanone. [Link]

  • Wikipedia. Guanidine. [Link]

  • ScienceOpen. (2023). Biologically active guanidine alkaloids. [Link]

  • Drug Development and Delivery. (2019). Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases. [Link]

  • PubMed. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. [Link]

  • SRI International. Biological assay development and validation. [Link]

  • PMC. (2005). Role of AMP-activated protein kinase in mechanism of metformin action. [Link]

  • PubMed. (2024). Treating Autoimmune Diseases With LANCL2 Therapeutics: A Novel Immunoregulatory Mechanism for Patients With Ulcerative Colitis and Crohn's Disease. [Link]

  • NCBI Bookshelf. (2023). Clonidine. [Link]

  • PubMed. (2014). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. [Link]

  • PMC. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. [Link]

  • Frontiers. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. [Link]

  • MDPI. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • PubMed. (2001). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). [Link]

  • Wikipedia. Clonidine. [Link]

  • PMC. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • PubMed. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. [Link]

  • ResearchGate. The Pharmacology and Clinical Pharmacology of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”). [Link]

  • ResearchGate. New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. [Link]

  • MDPI. (2021). Flavonoids as Modulators of Potassium Channels. [Link]

  • MDPI. (2021). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. [Link]

  • PLOS One. (2013). Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. [Link]

  • Encyclopedia.pub. (2023). Flavonoids as Modulators of Potassium Channels. [Link]

  • PubMed. (2014). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. [Link]

  • Deranged Physiology. (2024). Clonidine. [Link]

  • PubMed. (2021). Abscisic acid signaling through LANCL2 and PPARγ induces activation of p38MAPK resulting in dormancy of prostate cancer metastatic cells. [Link]

  • Wikipedia. 3,4-Dimethoxyamphetamine. [Link]

  • ResearchGate. Validation of Assays for the Bioanalysis of Novel Biomarkers. [Link]

  • YouTube. (2022). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action). [Link]

  • PubChem. Clonidine. [Link]

  • PubMed. (1998). Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells. [Link]

  • ScienceOpen. (2023). Biologically active guanidine alkaloids. [Link]

  • American Journal of Physiology-Heart and Circulatory Physiology. (2007). Metabolic actions of metformin in the heart can occur by AMPK-independent mechanisms. [Link]

  • Carlat Publishing. (2021). A Closer Look at Alpha-2 Agonists for ADHD. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • YouTube. (2020). A Metformin-Responsive Metabolic Pathway Controls Gastric Progenitor Fate Decisions and Maturation. [Link]

  • ResearchGate. Chemical structure of the known LANCL2 agonists (ABA and BT-11) and of the in silico screened AR-42. [Link]

Sources

A Comprehensive Physicochemical and Pre-formulation Assessment: N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate vs. its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its developability, stability, and ultimate therapeutic efficacy. This guide provides an in-depth technical comparison of N-(3,4-dimethoxyphenyl)guanidine in its metanesulfonate salt form versus its free base form. By presenting a framework of essential comparative experiments, this document aims to equip scientists with the rationale and methodologies to make data-driven decisions in early-phase drug development.

The guanidine moiety, a strong organic base, is a key functional group in numerous biologically active compounds and clinical drugs.[1] Its ability to form salts is often leveraged to enhance physicochemical properties. N-(3,4-dimethoxyphenyl)guanidine is a subject of interest in pharmaceutical development, potentially as a key intermediate or an active molecule targeting various biological pathways, including those in neurological disorders.[2] This guide will dissect the anticipated differences between the metanesulfonate salt and the free base, providing a roadmap for their comprehensive characterization.

The Rationale for Salt Formation: A Theoretical Overview

The conversion of a free base to a salt is a common strategy to optimize a drug candidate's properties without altering its fundamental chemical structure.[3] The primary motivation is often to improve aqueous solubility and dissolution rate, which are critical for oral bioavailability.[4] Guanidine is a strong base (pKa of the conjugate acid is around 13.5), readily forming salts with acids.[1] The choice of the counter-ion, in this case, metanesulfonic acid, can significantly influence the resulting salt's properties.

Here, we will explore the expected advantages and disadvantages of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate compared to its free base.

Experimental Comparison: A Step-by-Step Guide

This section outlines a series of self-validating experimental protocols designed to provide a comprehensive comparison of the two forms. The causality behind each experimental choice is explained to provide a deeper understanding of the pre-formulation process.

Physicochemical Properties: Solubility and Dissolution

Expertise & Experience: Enhanced solubility and a faster dissolution rate are the most anticipated advantages of the salt form.[4] The following experiments are designed to quantify these critical parameters.

Protocol:

  • Prepare saturated solutions of both the metanesulfonate salt and the free base in various aqueous media (e.g., purified water, 0.1 N HCl, phosphate buffer pH 6.8).

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the solutions to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Trustworthiness: The use of multiple pH conditions mimics the physiological environment of the gastrointestinal tract, providing a more comprehensive understanding of solubility.

Protocol:

  • Compact a known amount of the metanesulfonate salt and the free base into pellets of a specific surface area using a hydraulic press.

  • Mount the pellets in a rotating disk apparatus (USP Apparatus 2).[5]

  • Immerse the pellets in a dissolution medium with a constant temperature and rotation speed.

  • Collect samples from the dissolution medium at predetermined time intervals.

  • Analyze the concentration of the dissolved API in the samples via HPLC.

  • Calculate the IDR from the slope of the cumulative amount of drug dissolved per unit area versus time.

Authoritative Grounding: This method, standardized by the United States Pharmacopeia (USP), provides a direct measure of the inherent dissolution rate of the pure substance, independent of formulation variables.[6]

Data Presentation:

PropertyN-(3,4-dimethoxyphenyl)guanidine Free BaseN-(3,4-dimethoxyphenyl)guanidine MetanesulfonateExpected Outcome
Equilibrium Solubility (mg/mL) in Purified Water LowHighSalt form to exhibit significantly higher solubility.
Equilibrium Solubility (mg/mL) in 0.1 N HCl HighHighBoth forms are expected to be highly soluble due to protonation.
Equilibrium Solubility (mg/mL) in pH 6.8 Buffer LowModerate to HighSalt form to maintain higher solubility compared to the free base.
Intrinsic Dissolution Rate (mg/cm²/min) SlowerFasterSalt form to have a markedly faster dissolution rate.
Solid-State Characterization

Expertise & Experience: The solid-state properties of an API are crucial for its stability, manufacturability, and performance. The following techniques will elucidate the crystalline nature, thermal behavior, and hygroscopicity of both forms.

Protocol:

  • Gently pack a small amount of the sample (free base or metanesulfonate salt) into the sample holder.

  • Acquire the XRPD pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

  • Analyze the resulting diffractograms for the presence of sharp peaks, indicative of crystalline material, or a broad halo, suggesting an amorphous nature.

Trustworthiness: XRPD is the gold standard for identifying different crystalline forms (polymorphs) and confirming the formation of a new crystalline salt.[7][8]

Differential Scanning Calorimetry (DSC):

Protocol:

  • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature to determine the melting point and other thermal events.[9]

Thermogravimetric Analysis (TGA):

Protocol:

  • Accurately weigh a sample (5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Monitor the change in mass as a function of temperature to assess thermal stability and the presence of solvates or hydrates.[10][11]

Authoritative Grounding: These thermal analysis techniques are fundamental in pharmaceutical characterization for determining melting points, decomposition temperatures, and the presence of volatile components.[12]

Protocol:

  • Place a known mass of the sample in the DVS instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25 °C), typically from 0% to 95% RH.

  • Monitor the change in mass at each RH step until equilibrium is reached.

  • Subsequently, expose the sample to a stepwise decrease in RH to assess desorption behavior.[13][14]

Data Presentation:

PropertyN-(3,4-dimethoxyphenyl)guanidine Free BaseN-(3,4-dimethoxyphenyl)guanidine MetanesulfonateExpected Outcome
XRPD Pattern CrystallineCrystalline (different pattern from free base)Distinct patterns confirming different solid-state structures.
Melting Point (°C by DSC) Specific melting pointDifferent, likely higher, melting pointSalt formation typically alters the melting point.[4]
Thermal Decomposition (°C by TGA) Onset of decompositionMay differ from the free baseThe salt's thermal stability could be different.
Hygroscopicity (% weight gain at 80% RH) Low to ModerateModerate to HighSalts are often more hygroscopic than their corresponding free bases.
Chemical Stability

Expertise & Experience: The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. Accelerated stability studies are employed to predict long-term stability in a shorter timeframe.

Protocol:

  • Store samples of both the free base and the metanesulfonate salt under accelerated stability conditions (e.g., 40 °C / 75% RH) as per ICH guidelines.[15][16]

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Visually inspect the samples for any physical changes.

Trustworthiness: Adherence to ICH guidelines ensures that the stability data generated is robust and suitable for regulatory submissions.[17]

Data Presentation:

Stability ConditionTime PointN-(3,4-dimethoxyphenyl)guanidine Free Base (% Purity)N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate (% Purity)Expected Outcome
40 °C / 75% RH 0 Months>99.5%>99.5%Initial high purity for both forms.
1 MonthTo be determinedTo be determinedPotential for greater degradation in the more hygroscopic form.
3 MonthsTo be determinedTo be determinedThe metanesulfonate salt may show increased degradation if it is significantly more hygroscopic.
6 MonthsTo be determinedTo be determinedLong-term stability profile will be established.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Salt_Formation FreeBase N-(3,4-dimethoxyphenyl)guanidine (Free Base) Salt N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate (Salt) FreeBase->Salt + MethanesulfonicAcid Metanesulfonic Acid MethanesulfonicAcid->Salt

Caption: Salt formation of N-(3,4-dimethoxyphenyl)guanidine.

Experimental_Workflow cluster_start Starting Materials cluster_physicochemical Physicochemical Characterization cluster_solid_state Solid-State Characterization cluster_stability Stability Assessment FreeBase Free Base Solubility Equilibrium Solubility FreeBase->Solubility IDR Intrinsic Dissolution Rate FreeBase->IDR XRPD XRPD FreeBase->XRPD Thermal DSC / TGA FreeBase->Thermal Hygroscopicity DVS FreeBase->Hygroscopicity AcceleratedStability Accelerated Stability (40°C / 75% RH) FreeBase->AcceleratedStability Metanesulfonate Metanesulfonate Salt Metanesulfonate->Solubility Metanesulfonate->IDR Metanesulfonate->XRPD Metanesulfonate->Thermal Metanesulfonate->Hygroscopicity Metanesulfonate->AcceleratedStability

Caption: Experimental workflow for comparative analysis.

Discussion and Implications for Drug Development

The experimental data generated from these studies will provide a clear, evidence-based comparison between N-(3,4-dimethoxyphenyl)guanidine metanesulfonate and its free base.

  • Solubility and Dissolution: It is highly probable that the metanesulfonate salt will exhibit superior solubility and a faster dissolution rate compared to the free base. This is a significant advantage for oral drug delivery, as it can lead to improved absorption and bioavailability.

  • Solid-State Properties: The two forms will have distinct solid-state properties. While the salt form may be more desirable from a solubility perspective, it could also be more hygroscopic. Increased hygroscopicity can negatively impact handling, processing, and chemical stability. The XRPD and thermal analysis data will be crucial for identifying the most stable crystalline form and for quality control purposes.

  • Chemical Stability: The stability data will reveal the trade-offs between the two forms. If the metanesulfonate salt is significantly more hygroscopic, it may be more prone to degradation under humid conditions. This information is vital for determining appropriate storage conditions and packaging requirements.

Mechanism of Action Considerations: Guanidine derivatives are known to exhibit a wide range of biological activities.[3][18] For instance, some guanidine compounds act as antimicrobial agents by disrupting cell membranes, while others, like guanfacine, are alpha-2A adrenergic receptor agonists used in the treatment of ADHD.[19][20] The 3,4-dimethoxyphenyl moiety is also present in various pharmacologically active molecules. The choice between the salt and free base could potentially influence the formulation strategy to optimize delivery to the target site of action.

Conclusion

The selection of the optimal solid form of an API is a multi-faceted decision that requires a thorough understanding of its physicochemical properties. This guide has provided a comprehensive framework for the comparative analysis of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate and its free base. By systematically evaluating solubility, dissolution, solid-state characteristics, and chemical stability, researchers can make an informed choice that will pave the way for successful drug product development. The anticipated outcome is that the metanesulfonate salt will offer significant advantages in terms of solubility and dissolution, but careful consideration of its hygroscopicity and stability will be essential.

References

  • Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystalline Solids. Crystal Growth & Design, 7(6), 1007–1026.
  • Taylor & Francis. (n.d.). Guanidine – Knowledge and References. Retrieved January 27, 2026, from [Link]

  • Chem-Impex. (n.d.). N-(3-méthoxyphényl)guanidine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2016). Mechanism of action of guanfacine: A postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD). Retrieved January 27, 2026, from [Link]

  • MDPI. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(10), 324.
  • Wikipedia. (n.d.). Guanidine. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1583-1663.
  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved January 27, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved January 27, 2026, from [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved January 27, 2026, from [Link]

  • PubMed. (2008). Biological Activities of Guanidine Compounds. Retrieved January 27, 2026, from [Link]

  • FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved January 27, 2026, from [Link]

  • Torontech. (n.d.). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved January 27, 2026, from [Link]

  • Particle Technology Labs. (n.d.). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved January 27, 2026, from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved January 27, 2026, from [Link]

  • ScienceOpen. (2023). Biologically active guanidine alkaloids. Retrieved January 27, 2026, from [Link]

  • World Health Organization. (2020). DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS - Draft proposal for revision in The International Pharmacopoeia. Retrieved January 27, 2026, from [Link]

  • AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved January 27, 2026, from [Link]

  • USP. (2016). <1236> Solubility Measurements. Retrieved January 27, 2026, from [Link]

  • Torontech. (n.d.). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved January 27, 2026, from [Link]

  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved January 27, 2026, from [Link]

  • MDPI. (2018). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 10(7), 735.
  • TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. Retrieved January 27, 2026, from [Link]

  • AMSbio. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved January 27, 2026, from [Link]

  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved January 27, 2026, from [Link]

  • ResolveMass. (n.d.). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved January 27, 2026, from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved January 27, 2026, from [Link]

  • RSSL. (n.d.). Dissolution Testing: An overview. Retrieved January 27, 2026, from [Link]

  • NIH. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 185, 26-34.
  • ResearchGate. (2012). Biological activities of guanidine compounds. Retrieved January 27, 2026, from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved January 27, 2026, from [Link]

  • American Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved January 27, 2026, from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved January 27, 2026, from [Link]

  • Dissolution Technologies. (2019). USP Workshop on Advancements in In Vitro Performance Testing of Drug Products. Retrieved January 27, 2026, from [Link]

  • Torontech. (n.d.). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 27, 2026, from [Link]

  • NIH. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2003). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, 7(6), 923–928.
  • AQUALAB. (n.d.). Dynamic Vapor Sorption. Retrieved January 27, 2026, from [Link]

  • METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. Retrieved January 27, 2026, from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved January 27, 2026, from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Dimethoxyphenyl Guanidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the guanidinium group stands out as a privileged scaffold, integral to a multitude of biologically active molecules.[1] Its inherent basicity and capacity for hydrogen bonding allow for potent interactions with various biological targets, leading to a broad spectrum of therapeutic applications, from antimicrobial and anticancer to neuroprotective agents.[2][3][4] The incorporation of a dimethoxyphenyl moiety into a guanidine core presents a compelling strategy to modulate lipophilicity, target specificity, and metabolic stability, thereby fine-tuning the pharmacological profile.

The Dichotomy of Efficacy: From Petri Dish to Preclinical Models

The journey of a drug candidate from a promising in vitro hit to a viable in vivo therapeutic is fraught with challenges. Understanding the potential discrepancies between these two realms is paramount for successful drug development.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

In vitro studies provide the foundational understanding of a compound's biological activity in a controlled, isolated environment. For dimethoxyphenyl guanidine analogs, these assays are crucial for elucidating their mechanism of action, potency, and selectivity.

Key In Vitro Activities:

  • Antimicrobial Action: Guanidine-based compounds often exert their antimicrobial effects by disrupting the integrity of microbial cell membranes.[5][6][7] The positively charged guanidinium group interacts with negatively charged components of the bacterial cell wall, such as phospholipids and lipopolysaccharides, leading to membrane permeabilization and cell death.[5][6][7]

  • Anticancer Properties: The anticancer potential of guanidine derivatives is an area of active investigation.[1] Mechanisms include the induction of apoptosis, disruption of mitochondrial function, and interaction with DNA.[1] The guanidinium group's ability to bind to the minor groove of DNA is a key aspect of this activity.[1]

  • Sigma Receptor Modulation: Several guanidine derivatives, including those with aromatic substitutions, have been identified as potent ligands for sigma receptors (σ1 and σ2).[8][9][10] These receptors are involved in a variety of cellular functions, and their modulation can have neuroprotective, anti-inflammatory, and anticancer effects.[10][11][12]

Illustrative In Vitro Data for Guanidine Analogs:

Compound ClassAssay TypeCell Line/OrganismKey FindingsReference
Isopropoxy Benzene GuanidineAntibacterial SusceptibilityGram-positive & Gram-negative bacteriaEfficient antibacterial activity, synergistic with colistin.[5][6]
Novel Guanidine DerivativesDNA Binding StudiesCalf Thymus DNAEnhanced binding affinity with electron-donating and halogen substituents.[13]
Marine Sponge Guanidine AlkaloidsCytotoxicity AssayHuman Cancer Cell LinesPotent cytotoxic properties and prevention of neoplastic transformation.[14][15]
Guanidine DerivativesAnti-leishmanial AssayLeishmania infantumSignificant in vitro activity against promastigote and amastigote forms.[16]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a dimethoxyphenyl guanidine analog on a cancer cell line.

1. Cell Culture:

  • Culture human cancer cells (e.g., MCF-7 breast cancer cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the dimethoxyphenyl guanidine analog in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to obtain a range of desired concentrations.
  • Replace the culture medium in the 96-well plate with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

4. Incubation:

  • Incubate the plate for 24, 48, or 72 hours.

5. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

In vivo studies are the critical next step to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. These studies provide insights that cannot be obtained from in vitro models alone.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its bioavailability and duration of action. The dimethoxyphenyl group can influence these properties, potentially enhancing oral absorption and affecting metabolic pathways.[17] Studies on related compounds like diaveridine, which also contains a dimethoxyphenyl moiety, provide valuable insights into expected pharmacokinetic behaviors.[18]

  • Animal Models: The choice of animal model is crucial and depends on the therapeutic area being investigated. For anticancer studies, xenograft models using human cancer cell lines implanted in immunocompromised mice are common.[19] For antimicrobial studies, infection models in mice or rats are utilized.[5][6]

  • Efficacy Endpoints: Efficacy is assessed by measuring relevant endpoints, such as tumor growth inhibition, reduction in bacterial load, or improvement in behavioral deficits in neurological models.

  • Toxicity: Assessing the safety profile of the compound is a primary objective of in vivo studies. This includes monitoring for weight loss, changes in blood chemistry, and histopathological examination of major organs.

Illustrative In Vivo Data for Guanidine Analogs:

Compound ClassAnimal ModelTherapeutic AreaKey FindingsReference
Isopropoxy Benzene GuanidineMDR E. coli infection models (mice)AntibacterialDemonstrated efficacy in combination with colistin.[5][6]
Novel Synthetic Makaluvamine AnalogsHuman breast cancer xenograft (mice)AnticancerSignificant tumor growth inhibition.[19]
Guanidine-based Sphingosine Kinase InhibitorsIn vivo rodent modelsInflammationContrasting effects on circulating S1P levels, demonstrating target engagement.[20]
Guanidine DerivativesLeishmania amazonensis infected BALB/c miceAnti-leishmanialReduction in parasite load.[21]

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor activity of a dimethoxyphenyl guanidine analog in a mouse xenograft model.

1. Animal Husbandry:

  • Use female athymic nude mice (4-6 weeks old).
  • House the mice in a specific pathogen-free environment with ad libitum access to food and water.
  • Allow for a one-week acclimatization period.

2. Tumor Cell Implantation:

  • Harvest human cancer cells (e.g., MCF-7) and resuspend them in a mixture of media and Matrigel.
  • Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.

4. Treatment Administration:

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  • Administer the dimethoxyphenyl guanidine analog via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
  • The control group should receive the vehicle used to dissolve the compound.

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume throughout the study.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

6. Data Analysis:

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups.
  • Calculate the percentage of tumor growth inhibition.

Bridging the Gap: Comparative Analysis and Translational Insights

The transition from in vitro success to in vivo efficacy is often challenging. A compound that demonstrates high potency in a cell-based assay may fail in an animal model due to poor pharmacokinetics, unexpected toxicity, or lack of efficacy in a more complex biological environment.

Correlations and Discrepancies:

  • Potency: A strong correlation between in vitro potency (e.g., low IC50) and in vivo efficacy is often desired but not always observed. A highly potent compound in vitro may not reach its target in sufficient concentrations in vivo.

  • Mechanism of Action: In vivo studies can help validate the mechanism of action proposed from in vitro experiments. For example, if a compound is shown to inhibit a specific enzyme in vitro, measuring the levels of the enzyme's substrate or product in treated animals can confirm target engagement.

  • Off-Target Effects: In vivo studies are essential for identifying potential off-target effects that are not apparent in simplified in vitro systems. These can lead to unexpected toxicity or side effects.

Visualizing the Path from In Vitro to In Vivo:

InVitro_to_InVivo cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation cluster_Translational Translational Relevance invitro_discovery Compound Discovery & Synthesis invitro_screening High-Throughput Screening (e.g., Cell Viability) invitro_discovery->invitro_screening invitro_moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) invitro_screening->invitro_moa invivo_pk Pharmacokinetic Studies (ADME) invitro_moa->invivo_pk Lead Compound Selection invivo_efficacy Efficacy Studies (Animal Models) invivo_pk->invivo_efficacy invivo_tox Toxicology Studies invivo_efficacy->invivo_tox correlation Correlation Analysis: In Vitro vs. In Vivo Data invivo_tox->correlation discrepancies Identification of Discrepancies correlation->discrepancies optimization Lead Optimization discrepancies->optimization

Sources

Safety Operating Guide

Navigating the Safe Disposal of N-(3,4-dimethoxyphenyl)guanidine Metanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate, moving beyond mere instruction to explain the scientific rationale behind each procedural choice. Our aim is to empower you with the knowledge to manage your chemical waste not just compliantly, but with a deep understanding of the principles of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. N-(3,4-dimethoxyphenyl)guanidine metanesulfonate, like many guanidine derivatives, presents a specific set of risks that dictate our handling and disposal strategy.

Known Hazards:

  • Skin Irritation: This compound can cause skin irritation upon contact[1]. The guanidinium group is basic and can disrupt the lipid bilayer of the skin, leading to redness, itching, and discomfort.

  • Serious Eye Irritation: Contact with the eyes can cause serious irritation[1]. The chemical's properties can lead to significant inflammation and potential damage to the delicate tissues of the eye.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1]. Fine particles can irritate the mucous membranes of the respiratory tract.

  • Aquatic Toxicity: While specific data for this exact salt is limited, guanidine compounds can be harmful to aquatic life[2]. Therefore, preventing its entry into waterways is a critical environmental consideration.

This hazard profile firmly establishes N-(3,4-dimethoxyphenyl)guanidine metanesulfonate as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[2].

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound. The selection of PPE is directly informed by the identified hazards.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and subsequent irritation[1].
Eye Protection Safety glasses with side shields or gogglesTo protect against accidental splashes or dust getting into the eyes, which could cause serious irritation[1].
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination[1].
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if generating dust.To minimize the risk of inhaling airborne particles and causing respiratory tract irritation[1][3].

Spill Management: A Proactive Approach to Accidents

In the event of a spill, a clear and practiced procedure is essential to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated to disperse any airborne dust[2][4].

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust[4]. For liquid spills, use an inert absorbent material like sand or vermiculite[5].

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent materials, and any contaminated cleaning supplies) into a designated hazardous waste container[4][6].

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste[2].

  • Report the Spill: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department, following your institution's specific reporting protocols[2].

Disposal Workflow: A Systematic Approach

The disposal of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate must be a deliberate and documented process. The following workflow provides a logical sequence of operations to ensure safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Final Disposal A Identify Waste Stream (Solid vs. Liquid) B Select Appropriate Hazardous Waste Container A->B C Label Container Correctly ('Hazardous Waste', Chemical Name, Date) B->C D Transfer Waste to Container (Minimize dust/splashes) C->D E Segregate from Incompatible Wastes D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Waste Manifest Documentation G->H

Caption: Disposal workflow for N-(3,4-dimethoxyphenyl)guanidine metanesulfonate.

Detailed Disposal Protocol

This protocol provides the actionable steps for the safe disposal of both solid and liquid waste containing N-(3,4-dimethoxyphenyl)guanidine metanesulfonate.

Materials:

  • Designated hazardous waste container (chemically compatible)

  • Hazardous waste labels

  • Appropriate PPE (as defined in Section 2)

  • Spatula or scoop (for solid waste)

  • Funnel (for liquid waste)

Procedure:

  • Container Preparation:

    • Select a container that is in good condition and compatible with the chemical.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"[2].

      • The full chemical name: "N-(3,4-dimethoxyphenyl)guanidine metanesulfonate"[2].

      • The date of accumulation[2].

      • Any other information required by your institution's EHS department.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid waste into the prepared container using a spatula or scoop. Minimize the generation of dust[4]. This includes any contaminated items such as weighing paper or gloves[2].

    • Liquid Waste: If the compound is in solution, use a funnel to carefully pour the waste into the designated liquid hazardous waste container. Avoid splashing.

  • Container Sealing and Storage:

    • Securely seal the container to prevent leaks or spills[2].

    • Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials[2].

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste[2].

    • Follow all institutional procedures for waste manifest and transportation.

Conclusion: A Culture of Safety

The proper disposal of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards associated with this compound and adhering to a systematic disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety builds a foundation of trust and excellence in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution.
  • ChemicalBook. (n.d.). N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE | 57004-61-2.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • BenchChem. (2025). Proper Disposal of Guanidine Stearate: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.